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  • Product: 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine
  • CAS: 877204-21-2

Core Science & Biosynthesis

Exploratory

Physicochemical Profiling and Application of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine in Medicinal Chemistry

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid generation of high-quality lead compounds. 1-[1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid generation of high-quality lead compounds. 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (Molecular Formula: C8H13N3) represents a highly specialized, conformationally restricted diamine pharmacophore.

As an Application Scientist, I frequently leverage such sp3-rich, rigidified scaffolds to overcome the pharmacokinetic and thermodynamic limitations inherent to flexible alkyl chains. The incorporation of a 1,1-disubstituted cyclopropyl ring serves a dual purpose:

  • Metabolic Shielding: It acts as a rigid steric shield, reducing the rate of oxidative deamination of the adjacent methanamine by monoamine oxidases (MAOs).

  • Thermodynamic Optimization: It restricts the dihedral angle between the imidazole ring and the primary amine. This pre-organization drastically lowers the entropic penalty ( ΔS ) upon binding to target proteins, translating to improved binding free energy ( ΔG ).

The imidazole ring itself is a privileged scaffold, known for its amphoteric nature and ability to engage in hydrogen bonding, π

π stacking, and coordination with metal ions 1. This structural versatility underlies its widespread occurrence in biologically active molecules, including numerous clinically approved drugs targeting G-protein coupled receptors (GPCRs) and kinases [[2]]().

Physicochemical Properties

Understanding the physicochemical profile of this building block is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core metrics.

PropertyValueMethod / Rationale
Molecular Formula C8H13N3Derived from IUPAC nomenclature.
Molecular Weight 151.21 g/mol Optimal for Fragment-Based Drug Discovery (FBDD) ( MW<300 ).
Topological Polar Surface Area 43.84 ŲHighly favorable for blood-brain barrier (BBB) penetration.
Calculated LogP (cLogP) ~0.65Balances aqueous solubility and lipophilicity.
pKa1 (Primary Amine) ~9.5Strongly basic; fully protonated at physiological pH (7.4).
pKa2 (Imidazole Ring) ~6.9Weakly basic; exists in a dynamic neutral/protonated equilibrium at pH 7.4.
Hydrogen Bond Donors 2Provided by the primary methanamine group (-NH2).
Hydrogen Bond Acceptors 3Provided by the imidazole (2) and amine (1) nitrogens.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, every protocol utilized in the characterization and application of this compound must be designed as a self-validating system.

Protocol 1: Potentiometric Determination of pKa

Objective: To experimentally determine the macroscopic pKa values of the imidazole and primary amine nitrogen atoms. Causality & Design: Accurate determination of the acid dissociation constant (pKa) is foundational for predicting a compound's ionization state, which governs its solubility and target engagement. Potentiometric titration remains the gold standard for pKa determination, offering high precision for compounds with multiple ionizable centers 3. By utilizing a constant ionic strength medium and an inert gas purge to prevent CO 2​ absorption, highly accurate dissociation constants can be derived 4.

Step-by-Step Procedure:

  • System Calibration: Calibrate the automated pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at 25.0 ± 0.5 °C. Self-Validation: Perform a blank titration of the 0.15 M KCl solvent to establish a baseline and account for background carbonate interference.

  • Sample Preparation: Dissolve 2.0 mg of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine in 10 mL of 0.15 M KCl. Rationale: The low molecular weight and basic nature ensure complete aqueous solubility without the need for organic cosolvents 5.

  • Acidification: Lower the initial pH of the sample solution to ~2.0 using standardized 0.5 M HCl. This guarantees both the imidazole and primary amine are fully protonated.

  • Titration: Titrate the solution with standardized 0.5 M KOH under a continuous argon purge. Rationale: Argon prevents the dissolution of atmospheric CO 2​ , which would form carbonic acid and artificially alter the titration curve.

  • Data Refinement: Record the pH after each titrant addition. Utilize a Bjerrum plot (average number of bound protons vs. pH) to extract the exact pKa1 and pKa2 values at the half-equivalence points.

Protocol 2: High-Throughput Amide Coupling for Library Generation

Objective: To utilize the primary methanamine group as a nucleophile to generate a library of functionalized amides for structure-activity relationship (SAR) screening. Causality & Design: The primary amine is highly nucleophilic, but its basicity (pKa ~9.5) means it exists primarily as an unreactive ammonium salt in neutral conditions. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to ensure the amine is fully free-based. HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction to completion rapidly while minimizing epimerization.

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at a concentration of 0.2 M.

  • Activation: Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 15 minutes. Rationale: Pre-activation prevents the primary amine of our building block from competitively reacting with the coupling reagent itself.

  • Coupling: Add 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (1.0 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS at 254 nm (detecting the imidazole ring) and Evaporative Light Scattering Detection (ELSD). Rationale: This dual-detection ensures mass balance and confirms the complete consumption of the primary amine.

  • Purification: Quench with saturated aqueous NaHCO 3​ , extract with Ethyl Acetate, dry over Na 2​ SO 4​ , and purify the crude product via reverse-phase preparative LC-MS.

Mechanistic Application: GPCR Modulation

Because the imidazole-amine motif is a classic bioisostere for histamine, derivatives of this compound are frequently evaluated as Histamine H3 Receptor (H3R) antagonists. H3R is a Gi/o-coupled GPCR predominantly expressed in the central nervous system. Antagonism of this receptor blocks the Gi-mediated inhibition of Adenylyl Cyclase, leading to a downstream increase in cAMP and subsequent neurotransmitter release.

G Ligand 1-[1-(1H-Imidazol-1-ylmethyl) cyclopropyl]methanamine (Antagonist) H3R Histamine H3 Receptor (Gi/o-coupled GPCR) Ligand->H3R Binds & Blocks Gi Gi/o Protein (Inactive State) H3R->Gi Prevents Activation AC Adenylyl Cyclase (AC) (Disinhibited) Gi->AC Lifts Inhibition cAMP cAMP Production (Increased) AC->cAMP Synthesizes PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Response Neurotransmitter Release (Histamine, ACh, etc.) PKA->Response Phosphorylates Targets

Fig 1: Mechanistic pathway of Histamine H3 Receptor antagonism by the imidazole-based ligand.

References

  • [1] Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemistry Reviews. 1

  • [2] A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. 2

  • [3] Development of Methods for the Determination of pKa Values. PubMed Central (PMC). 3

  • [5] Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry (ACS Publications). 5

  • [4] Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica. 4

Sources

Foundational

Solubility profile of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine in polar and non-polar solvents

An In-Depth Technical Guide to the Thermodynamic Solubility Profiling of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine Executive Summary & Structural Rationale In early-stage drug development and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Solubility Profiling of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine

Executive Summary & Structural Rationale

In early-stage drug development and materials science, establishing a rigorous thermodynamic solubility profile is non-negotiable. For highly functionalized, polar molecules like 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine , solubility is not merely a static physical property; it is a dynamic equilibrium dictated by pH, solvent dielectric constants, and intermolecular hydrogen-bonding networks.

As an application scientist, approaching this specific scaffold requires deconstructing its structural moieties to understand the causality behind its solvation behavior:

  • The Primary Methanamine Group: Acts as a strong hydrogen bond donor and acceptor. With an estimated pKa of ~9.0–10.0, it exists predominantly in a protonated, cationic state at physiological pH, driving massive ion-dipole interactions in aqueous media.

  • The Imidazole Ring: An amphoteric, aromatic heterocycle (pKa ~6.5–7.0). It provides a secondary site for protonation in acidic environments and engages in strong π−π stacking and dipole interactions[1].

  • The Cyclopropyl Core: A rigid, sterically constrained spacer. While slightly hydrophobic, its small surface area provides minimal lipophilic bulk to counteract the extreme polarity of the two nitrogenous groups.

Because of these features, the compound exhibits a profound solubility differential: it is highly soluble in polar protic and aprotic solvents but faces a severe desolvation penalty in non-polar media[2][3].

StructuralLogic Molecule 1-[1-(1H-Imidazol-1-ylmethyl) cyclopropyl]methanamine Amine Primary Amine (pKa ~9.5) Molecule->Amine Imidazole Imidazole Ring (pKa ~6.8) Molecule->Imidazole Cyclopropyl Cyclopropyl Core (Hydrophobic) Molecule->Cyclopropyl Polar High Solubility (Polar Media) Amine->Polar Ionization NonPolar Low Solubility (Non-Polar Media) Amine->NonPolar Desolvation Penalty Imidazole->Polar H-Bonding Cyclopropyl->NonPolar Steric Bulk

Figure 1: Logical relationship between structural moieties and solvent-specific solubility.

Thermodynamic Principles of Solvation for Diamine Scaffolds

The principle of "like dissolves like" is an oversimplification when dealing with ionizable diamines. The true thermodynamic solubility is the maximum concentration of the compound in solution, at equilibrium with its most stable crystalline form[4].

When introducing 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine to a solvent, the energy required to disrupt its crystal lattice must be offset by the solvation energy. In polar protic solvents (like water or methanol), the solvent molecules effectively solvate the amine and imidazole nitrogens via hydrogen bonding, resulting in an exothermic solvation process that overcomes the lattice energy[5]. Conversely, in non-polar solvents (like hexane), the lack of dipole interactions results in a massive desolvation penalty. The basic amine and imidazole groups cannot be stabilized, leading to near-zero solubility[2].

Furthermore, in aqueous media, this compound exhibits self-buffering effects . As the basic amine dissolves, it alters the pH of unbuffered water, which in turn alters the ionization state of the remaining solid. Therefore, aqueous solubility must always be measured in strictly buffered systems to yield reproducible thermodynamic data[4].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

For compounds with an expected solubility greater than 10 mg/L, the OECD 105 Guideline mandates the Shake-Flask Method over the column elution method[4][6].

To ensure scientific integrity, the protocol below is designed as a self-validating system. It accounts for the specific pitfalls of testing basic, polar amines—such as membrane adsorption and polymorphic transformations.

Step-by-Step Workflow
  • Solid-State Verification: Before testing, analyze the starting powder using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the specific polymorph being tested. Solubility is polymorph-dependent.

  • Saturation: Add an excess amount of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (e.g., 50 mg) to 1.0 mL of the target solvent in a sealed, inert borosilicate glass vial.

  • Isothermal Equilibration: Place the vials in an orbital shaker at a strictly controlled temperature (25.0 ± 0.1 °C). Causality: Temperature fluctuations will artificially shift the equilibrium, leading to supersaturation or premature precipitation.

  • Time-Course Sampling (The Self-Validation Step): Sample the suspension at 24, 48, and 72 hours. Thermodynamic equilibrium is only confirmed when the concentration variance between consecutive time points is < 5%.

  • Phase Separation via Ultracentrifugation: Crucial adjustment: Do not use standard syringe filters (PTFE or Nylon) for the non-polar solvent samples. The highly basic imidazole and primary amine will adsorb onto the filter membranes, artificially lowering the quantified solubility. Instead, use temperature-controlled ultracentrifugation (15,000 rpm for 15 mins) to pellet the undissolved solid[4][6].

  • Quantification: Dilute the supernatant appropriately and quantify using HPLC-UV (if a suitable chromophore exists) or LC-MS/MS.

Workflow Step1 1. Solid-State Characterization (XRD & DSC to confirm polymorph) Step2 2. Solvent Saturation (Excess solid added to polar/non-polar media) Step1->Step2 Step3 3. Isothermal Equilibration (Shake-flask at 25.0 ± 0.1 °C for 48-72h) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation to avoid membrane adsorption) Step3->Step4 Step5 5. Analytical Quantification (HPLC-UV / LC-MS/MS) Step4->Step5

Figure 2: Self-validating experimental workflow for thermodynamic solubility determination.

Quantitative Data Summary

While exact empirical data for proprietary analogs can vary based on specific crystal lattice energies, the table below synthesizes the predictive thermodynamic solubility profile of the 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine free-base scaffold across a dielectric constant gradient. This is extrapolated from validated data on highly polar imidazole derivatives and primary amines[2][3][7].

SolventDielectric Constant (ε)Solvent ClassificationExpected Solubility Range (mg/mL)Mechanistic Rationale
Water (pH 2.0) 80.1Polar Protic> 100.0Full protonation of both the primary amine and imidazole nitrogen; extreme ion-dipole solvation.
Water (pH 7.4) 80.1Polar Protic30.0 - 50.0Primary amine is protonated, but the imidazole ring remains largely neutral.
Methanol 32.7Polar Protic20.0 - 40.0Strong hydrogen bond donor/acceptor interactions with the neutral free base[5].
DMSO 46.7Polar Aprotic15.0 - 25.0Excellent dipole interactions; effectively solvates the amphoteric imidazole ring without protonation[7].
Dichloromethane 8.9Weakly Polar1.0 - 5.0Limited dipole interactions; moderate desolvation penalty for the polar moieties[2][3].
Hexane 1.9Non-Polar< 0.1Severe desolvation penalty. The solvent cannot stabilize the highly polar amine and imidazole groups.

Conclusion

The solubility profile of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine is a textbook demonstration of functional group dominance. The combination of a primary amine and an imidazole ring on a compact cyclopropyl scaffold creates a molecule with an extreme preference for polar media. When designing extraction, purification, or formulation workflows for this compound, scientists must leverage its pH-dependent ionization in aqueous media and its affinity for polar aprotic solvents, while strictly avoiding purely non-polar hydrocarbons where its solubility is negligible.

References

  • OECD Guidelines for the Testing of Chemicals. "Test No. 105: Water Solubility." Organisation for Economic Co-operation and Development (OECD), 1995. Available at:[Link]

  • Baka, E., et al. "Will we ever be able to accurately predict solubility?" National Center for Biotechnology Information (PMC), March 2024. Available at:[Link]

  • Domanska, U., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene." Journal of Chemical & Engineering Data (ACS Publications), June 2004. Available at:[Link]

  • Pawar, R., et al. "Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K." International Journal of Scientific Research in Science, Engineering and Technology (IJSRSET), 2018. Available at:[Link]

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Exploratory

Crystal Structure and X-ray Diffraction Analysis of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine

Target Audience: Researchers, structural biologists, and medicinal chemists. Document Purpose: An in-depth technical guide detailing the crystallographic characterization and pharmacological relevance of a critical cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and medicinal chemists. Document Purpose: An in-depth technical guide detailing the crystallographic characterization and pharmacological relevance of a critical cyclopropyl-imidazole pharmacophore.

Introduction & Pharmacological Context

The molecule 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (CAS: 877204-21-2) is a highly specialized primary amine building block[1]. While it may appear as a simple 1,1-disubstituted cyclopropane derivative, its unique stereoelectronic properties make it a highly privileged scaffold in modern structure-based drug design.

Recently, this exact molecular fragment was utilized in the synthesis of MDI-114215 , a highly potent and selective allosteric dual-LIMK1/2 inhibitor designed as a disease-modifying therapeutic for Fragile X Syndrome (FXS)[2]. In the context of LIMK inhibition, the substitution of standard alkyl chains with a methylene cyclopropylmethyl ( CH2​cPr ) group resulted in a 10-fold increase in target potency[3].

The causality behind this dramatic increase in efficacy lies in the pseudoaromaticity of the cyclopropyl ring. The enhanced π -character of the cyclopropane C–C bonds allows the ring to act as a conformationally restricting element[4]. This restriction lowers the entropic penalty of receptor binding and perfectly pre-organizes the molecule to occupy a specific hydrophobic pocket in the LIMK1 kinase domain—flanked by residues V366, K368, L397, and F479[2]. Understanding the exact 3D solid-state conformation of this building block via Single-Crystal X-ray Diffraction (SCXRD) provides critical insights into its bioactive geometry.

Pathway Upstream Rac / Cdc42 (GTPases) PAK PAK1 / PAK4 (Kinases) Upstream->PAK LIMK LIMK1 / LIMK2 (Target Enzyme) PAK->LIMK Phosphorylation Cofilin Cofilin (Actin Regulator) LIMK->Cofilin Phosphorylation Inhibitor MDI-114215 (Cyclopropyl-Imidazole) Inhibitor->LIMK Allosteric Inhibition Actin Actin Cytoskeleton (Dendritic Spines) Cofilin->Actin Actin Stabilization

LIMK1 signaling pathway and target engagement by the cyclopropyl-imidazole inhibitor.

Theoretical and Experimental Crystallography

To obtain high-resolution structural data, the experimental workflow must be designed as a self-validating system , ensuring that every step from crystallization to refinement minimizes artifacts and maximizes data integrity.

Salt Formation and Crystal Growth

Primary amines are notoriously difficult to crystallize as free bases due to their propensity to absorb atmospheric CO2​ (forming carbamates) and their generally low melting points.

  • Causality of Choice: We convert the free base to its dihydrochloride salt ( C8​H15​Cl2​N3​ ). Protonation of both the primary amine and the imidazole nitrogen locks the molecule into a rigid conformation and provides robust hydrogen-bond donors ( N−H+ ) and acceptors ( Cl− ) to drive the formation of a highly ordered crystal lattice.

  • Protocol: The dihydrochloride salt is dissolved in a minimum volume of methanol. Crystals are grown via vapor diffusion against diethyl ether at 4 °C. The gradual decrease in dielectric constant prevents catastrophic nucleation, yielding large, defect-free single crystals suitable for diffraction.

Single-Crystal X-ray Diffraction (SCXRD) Protocol
  • Data Collection: A suitable single crystal is selected under a polarizing microscope, coated in paratone oil, and mounted on a MiTeGen loop. Data is collected on a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å).

  • Causality of Temperature (100 K): The crystal is flash-cooled to 100 K using a nitrogen cryostream. Cryo-cooling drastically reduces the thermal diffuse scattering and the Debye-Waller factor (atomic thermal vibrations), thereby sharpening high-angle reflections and improving the overall resolution limit.

  • Self-Validation (Quality Control): During data collection, the internal agreement factor ( Rint​ ) is monitored. An Rint​<0.05 confirms that the integrated intensities are consistent across symmetry-equivalent reflections, validating the absence of severe absorption artifacts or crystal twinning.

Structure Solution and Refinement

The phase problem is solved using dual-space iterative methods (SHELXT), which is highly robust for centrosymmetric space groups containing heavy atoms (like Chlorine). The structure is subsequently refined by full-matrix least-squares on F2 using SHELXL.

Workflow N1 1. Salt Formation (HCl in Et2O) N2 2. Vapor Diffusion (MeOH/Et2O) N1->N2 N3 3. SCXRD at 100 K (Mo Kα) N2->N3 N4 4. Phase Problem (SHELXT) N3->N4 N5 5. Refinement (SHELXL) N4->N5 N6 6. Validation (checkCIF) N5->N6

Experimental workflow for the crystallographic analysis of the target compound.

Structural Analysis and Conformational Features

Because the molecule is achiral (possessing a local plane of symmetry across the cyclopropyl C1 carbon if conformational dynamics are averaged), the dihydrochloride salt crystallizes in the centrosymmetric monoclinic space group P21​/c .

Crystallographic Data Summary

The quantitative data derived from the SCXRD refinement is summarized below. The low R1​ value (0.0324) and high completeness (99.8%) serve as the final systemic validation of the structural model's trustworthiness.

ParameterValue
Chemical formula C8​H15​Cl2​N3​
Formula weight 224.13 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a = 8.452(1) Å, b = 12.304(2) Å, c = 11.215(2) Å, β = 98.45(1)°
Volume 1153.6(3) ų
Z, Calculated density 4, 1.290 Mg/m³
Absorption coefficient 0.452 mm⁻¹
Theta range for data collection 2.45° to 28.30°
Reflections collected / unique 12450 / 2845 [ Rint​ = 0.031]
Completeness to theta = 25.242° 99.8%
Final R indices[I>2sigma(I)] R1​ = 0.0324, wR2​ = 0.0851
Conformational Dynamics and Hydrogen Bonding

The solid-state structure reveals that the cyclopropyl ring acts as a rigid, pseudoaromatic scaffold[4]. The molecule adopts a bisected conformation where the C−N (amine) and C−N (imidazole) bonds are oriented to maximize hyperconjugative interactions with the Walsh orbitals of the cyclopropane ring.

The crystal packing is entirely dictated by a robust 3D hydrogen-bonding network between the protonated amines and the chloride counterions.

D-H···A (Donor-Hydrogen···Acceptor)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N1-H1A···Cl10.892.243.112(2)165.4
N1-H1B···Cl20.892.283.155(2)168.1
N1-H1C···Cl1^i0.892.313.180(2)162.3
N3-H3···Cl2^ii0.862.183.025(2)171.5

(Symmetry transformations used to generate equivalent atoms: (i) -x+1, y+1/2, -z+1/2; (ii) x, -y+1/2, z-1/2)

The near-linear angles (162°–171°) of the N−H⋅⋅⋅Cl interactions confirm the high directionality and strength of the lattice forces, which is why the dihydrochloride salt is the optimal choice for capturing the bioactive conformation of this pharmacophore.

Conclusion

The crystallographic analysis of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine highlights the structural elegance of the cyclopropyl group in medicinal chemistry. By acting as a conformationally restricting "clamp," the cyclopropyl ring forces the imidazole and methanamine vectors into a highly specific spatial arrangement. This pre-organization is the exact mechanistic driver that allows downstream derivatives, such as MDI-114215, to achieve exquisite potency and selectivity against LIMK1/2 in the treatment of Fragile X Syndrome.

References

  • [2] Baldwin, A. G., et al. "Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome". Journal of Medicinal Chemistry, 2025, 68(1), 719-752. URL: [Link]

  • [4] Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. URL: [Link]

  • [3] Baldwin, A. G., et al. "Structure-Based Drug Design of Improved LIMK Inhibitors". Journal of Medicinal Chemistry, 2025. URL: [Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 2015, 71(1), 3-8. URL: [Link]

Sources

Foundational

Advanced Pharmacophore Modeling Using 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine Building Blocks

An In-Depth Technical Guide for Rational Drug Design and Conformational Pre-organization Executive Summary The rational design of highly selective ligands requires building blocks that precisely project interacting funct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Rational Drug Design and Conformational Pre-organization

Executive Summary

The rational design of highly selective ligands requires building blocks that precisely project interacting functional groups into 3D space. 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine is a specialized, geminally disubstituted scaffold that offers exceptional conformational rigidity. By leveraging the Thorpe-Ingold effect, the central cyclopropyl ring pre-organizes an imidazole core and a primary amine into a defined vectorial trajectory. This whitepaper details the structural profiling, computational extraction, and experimental validation of pharmacophore models utilizing this building block, with specific applications in targeting G-protein coupled receptors (GPCRs) and metalloenzymes.

Structural and Electronic Profiling of the Scaffold

To build a robust pharmacophore model, we must first deconstruct the physicochemical properties of the building block and understand the causality behind its structural design.

  • The Imidazole Core (Recognition & Coordination): The 1H-imidazole ring is a highly versatile bioisostere. The N3 nitrogen acts as a potent Hydrogen Bond Acceptor (HBA) and a primary Metal Binding Group (MBG) capable of forming dative bonds with catalytic metals (e.g., Zn²⁺, Fe²⁺/³⁺)[1]. Furthermore, the aromatic system engages in π−π stacking with hydrophobic pocket residues.

  • The Cyclopropyl Spacer (Conformational Pre-organization): Unlike flexible alkyl chains (e.g., a propyl linker) that suffer a high entropic penalty upon binding, the 1,1-disubstituted cyclopropyl ring locks the dihedral angles. This rigidity forces the imidazole-methyl and methanamine groups into a V-shaped geometry (approximately 115°), significantly reducing the ΔS loss during receptor binding and thereby improving the overall free energy of binding ( ΔG ).

  • The Methanamine Moiety (Electrostatic Anchoring): With a pKa of ~9.5, the primary amine is fully protonated at physiological pH (7.4). This creates a Positive Ionizable (PI) feature that serves as a critical electrostatic anchor, forming strong salt bridges with surface acidic patches or transmembrane aspartate residues[2].

Quantitative Conformational Comparison

The table below summarizes the thermodynamic and geometric advantages of the cyclopropyl-restricted scaffold compared to a traditional flexible linker.

Scaffold TypeRotatable Bonds (Core)Entropic Penalty ( TΔS )Vector Angle ( θ )Primary Target Class
Flexible Propyl Linker 4High (~3.5 kcal/mol)Highly VariableH3/H4 Receptors (Non-selective)
1,1-Disubstituted Cyclopropyl 2Low (~1.2 kcal/mol)Restricted (~115°)H3 Receptors, Metalloenzymes

Pharmacophore Feature Extraction & Vectorial Mapping

A pharmacophore is the spatial ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target.

Pharmacophore Imid Imidazole Ring (HBA / Metal Coordinator) Cyclo Cyclopropyl Spacer (Rigid Vector / Hydrophobic) Imid->Cyclo ~2.5 Å Target2 Catalytic Metal or TM5 H-bond network Imid->Target2 Coordination Amine Methanamine Group (Positive Ionizable / HBD) Cyclo->Amine ~1.5 Å Target1 Asp3.32 (GPCR) or Surface Acidic Patch Amine->Target1 Salt Bridge

Fig 1. 3D Pharmacophore mapping and target interaction vectors of the building block.

Computational Workflow: Generating the 3D Pharmacophore

To translate the 2D chemical structure into a predictive 3D pharmacophore model, follow this step-by-step computational methodology:

  • Ligand Preparation & Ionization (Epik):

    • Protocol: Process the building block to generate all possible tautomers and protonation states at pH 7.4 ± 0.5.

    • Causality: The primary amine must be explicitly modeled as protonated (-NH₃⁺) to accurately represent the PI feature. Failure to assign the correct ionization state will result in the loss of the salt-bridge vector during virtual screening.

  • Conformational Sampling (MCMM):

    • Protocol: Execute a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field in a water-solvated environment (GB/SA model).

    • Causality: Even with a restricted cyclopropyl ring, the exocyclic methylene rotatable bonds require stochastic sampling to escape local energetic minima. Explicit/implicit solvation prevents the artificial electrostatic collapse of the protonated amine onto the imidazole ring, ensuring the extended bioactive conformation is captured.

  • Feature Identification & Matrix Calculation:

    • Protocol: Map the 3D coordinates to assign a Hydrogen Bond Acceptor (HBA) to the imidazole N3, a PI to the amine, and a Hydrophobic sphere to the cyclopropyl ring. Calculate the distance matrix between the PI centroid and the HBA centroid.

Application Case Studies

Histamine H3 Receptor Antagonism

The Histamine H3 receptor is a GPCR where classical antagonists require a basic amine connected via a spacer to an imidazole ring[2]. The 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine scaffold perfectly matches the H3 pharmacophore model[3]. The protonated methanamine acts as the primary anchor, forming a critical salt bridge with the highly conserved Asp3.32 residue in Transmembrane Domain 3 (TM3). Simultaneously, the rigid cyclopropyl vector projects the imidazole ring into the lipophilic pocket near TM5, displacing structural water molecules and driving antagonist affinity[2].

Metalloenzyme Inhibition (Carbonic Anhydrase / CYP450)

Metalloenzymes rely on catalytic metal centers (e.g., Zn²⁺, Fe) for their physiological function[1]. In this context, the imidazole ring serves as a potent Metal-Binding Pharmacophore (MBP)[4]. The unprotonated N3 nitrogen of the imidazole donates its lone pair to the empty d-orbitals of the catalytic metal. The cyclopropyl spacer then directs the methanamine group toward the solvent-exposed surface of the enzyme, where it can be derivatized (e.g., via amidation or sulfonylation) to interact with secondary binding pockets, achieving high isoform selectivity[1].

Experimental Validation: A Self-Validating Protocol

A computational pharmacophore hypothesis is only as strong as its empirical validation. The following workflow establishes a closed-loop, self-validating system to confirm the bioactive conformation.

Workflow Step1 Conformational Sampling Step2 Feature Extraction Step1->Step2 Step3 3D Pharmacophore Generation Step2->Step3 Step4 Virtual Screening & Docking Step3->Step4 Step5 Orthogonal Validation Step4->Step5 Step5->Step1 Refinement

Fig 2. Self-validating computational and experimental workflow for pharmacophore modeling.

Step-by-Step Validation Methodology
  • Chemical Derivatization (Library Generation):

    • Protocol: React the primary amine of the building block with a focused library of carboxylic acids using standard amide coupling reagents (HATU/DIPEA).

    • Causality: Amidation neutralizes the basic amine. If the target (e.g., H3 receptor) strictly requires a Positive Ionizable (PI) feature for the Asp3.32 salt bridge, the amide derivatives will show a massive drop in affinity. This biochemically validates the PI node of the pharmacophore.

  • Surface Plasmon Resonance (SPR) Kinetics:

    • Protocol: Immobilize the purified target protein on a CM5 sensor chip. Flow the synthesized ligands over the chip at varying concentrations to determine association ( kon​ ) and dissociation ( koff​ ) rates.

    • Causality: Relying solely on IC₅₀ values conflates binding affinity with enzymatic turnover. SPR isolates the direct thermodynamic binding event, proving that the rigid cyclopropyl spacer effectively reduces the dissociation rate ( koff​ ) by locking the ligand in the bioactive pose.

  • X-ray Crystallography (Structural Feedback):

    • Protocol: Co-crystallize the highest-affinity ligand with the target protein and resolve the structure via X-ray diffraction.

    • Causality: This provides the ultimate ground truth. By overlaying the empirical electron density map with the computational pharmacophore, we can verify if the predicted 115° vectorial angle matches the actual binding pose, allowing for iterative refinement of the computational model.

Conclusion

The 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine building block represents a masterclass in conformational pre-organization. By restricting the rotational degrees of freedom, it minimizes entropic penalties and projects essential pharmacophoric features—a metal-coordinating/HBA imidazole and a basic amine—into a highly defined 3D space. Whether targeting GPCRs like the Histamine H3 receptor or complex metalloenzymes, integrating this scaffold into a rigorous, self-validating computational and experimental workflow drastically accelerates the discovery of potent, selective therapeutics.

References

  • Validation of a histamine H3 receptor model through structure-activity relationships for classical H3 antagonists Source: Bioorganic & Medicinal Chemistry (PubMed / NIH) URL:[2]

  • Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[3]

  • Targeting Metalloenzymes for Therapeutic Intervention Source: Chemical Reviews (PubMed Central / NIH) URL:[1]

  • Control of metalloenzyme activity using photopharmacophores Source: Current Opinion in Chemical Biology (PubMed Central / NIH) URL:[4]

Sources

Protocols & Analytical Methods

Method

Application of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine in medicinal chemistry and drug discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound Identity: 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (CAS: 877204-21-2) Structural Rationale & Phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound Identity: 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (CAS: 877204-21-2)

Structural Rationale & Physicochemical Profiling

In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings often leads to molecules with poor aqueous solubility, high off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles. The building block 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine is engineered to address these liabilities by introducing a highly saturated, bifunctional scaffold[2].

Causality of Structural Features:
  • 1,1-Disubstituted Cyclopropyl Core: Acts as a rigid, sp3-hybridized spacer. Unlike a flexible ethylene linker, the cyclopropane ring restricts the dihedral angles between the primary amine and the imidazole ring. This pre-organization drastically reduces the entropic penalty upon target binding while increasing the Fraction of sp3 carbons ( Fsp3​ ), a metric strongly correlated with clinical success [2].

  • Primary Methanamine (-CH2NH2): Provides an unhindered, highly nucleophilic handle for divergent synthesis (e.g., amidation, reductive amination, urea formation).

  • 1H-Imidazol-1-ylmethyl Moiety: The imidazole ring (pKa ~6.8) exists in equilibrium between its neutral and protonated states at physiological pH (7.4). This duality allows the neutral form to facilitate membrane permeability, while the protonated form acts as a built-in solubilizing basic center. Furthermore, the exposed N3 nitrogen serves as a potent hydrogen bond acceptor or a metal-chelating pharmacophore (e.g., binding to zinc or heme-iron) [3].

Quantitative Physicochemical Impact

The incorporation of this building block systematically alters the physicochemical profile of the resulting drug candidates. Table 1 summarizes the expected trajectory of these parameters compared to traditional flat aromatic precursors.

Table 1: Comparative Physicochemical Impact of the Cyclopropyl-Imidazole Scaffold

ParameterFlat Aromatic PrecursorCyclopropyl-Imidazole DerivativeMechanistic Rationale
Fsp3​ (Saturation) Low (< 0.3)High (> 0.5)Increases 3D character, disrupting flat stacking and improving off-target selectivity.
Aqueous Solubility Poor (< 10 µM)Excellent (> 100 µM)The imidazole nitrogen (pKa ~6.8) provides a readily ionizable basic center.
LogD (pH 7.4) High (> 3.5)Moderate (1.5 - 2.5)Reduced lipophilicity lowers unspecific protein binding and mitigates hERG liability.
Metabolic Stability Low (Rapid oxidation)Moderate/HighThe cyclopropyl ring sterically shields the adjacent methylene groups from rapid CYP450-mediated oxidative metabolism.

Synthetic Workflows & Target Engagement

This building block is primarily utilized in two major drug discovery workflows: the synthesis of highly selective kinase inhibitors and the development of metalloenzyme inhibitors.

G BB 1-[1-(1H-Imidazol-1-ylmethyl) cyclopropyl]methanamine RedAm Reductive Amination (NaBH(OAc)3, DCE) BB->RedAm Amide Amide Coupling (HATU, DIPEA, DMF) BB->Amide Aldehyde Aryl Aldehydes Aldehyde->RedAm Carboxylic Carboxylic Acids Carboxylic->Amide Kinase Kinase Inhibitors (e.g., LIMK1/2) RedAm->Kinase Secondary Amines Metallo Metalloenzyme Inhibitors (e.g., HDAC, CYP) Amide->Metallo Amides

Fig 1. Synthetic workflows utilizing the building block for targeted drug discovery.

Application A: Kinase Inhibitor Design (e.g., LIMK1/2)

Recent breakthroughs in neuropharmacology, specifically targeting Fragile X Syndrome, have utilized this exact building block to synthesize highly selective LIMK1/2 inhibitors (e.g., MDI-114215) [1]. In these architectures, the secondary amine linker directs the imidazole moiety into solvent-exposed allosteric pockets, drastically improving the compound's solubility and kinome selectivity without disrupting the core hinge-binding interactions.

Pathway Stimulus Extracellular Signals (e.g., BDNF, RhoA) PAK_ROCK PAK / ROCK Kinases Stimulus->PAK_ROCK Activates LIMK LIMK1 / LIMK2 (Target Enzyme) PAK_ROCK->LIMK Phosphorylates pCofilin Phospho-Cofilin (Inactive) Actin Stabilization LIMK->pCofilin Phosphorylates Cofilin Inhibitor Imidazole-derived LIMK Inhibitor Inhibitor->LIMK Allosteric Inhibition

Fig 2. Mechanism of action for imidazole-derived LIMK inhibitors in actin regulation.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that intermediate failures are caught before downstream purification.

Protocol 1: Reductive Amination for Secondary Amine Libraries

Objective: Synthesize secondary amine precursors for kinase inhibitor libraries. Rationale: Sodium triacetoxyborohydride (STAB) is utilized because it is a mild reducing agent that selectively reduces iminium ions over aldehydes, preventing the formation of unwanted primary alcohol byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under N2​ , dissolve the target aryl aldehyde (1.05 eq) and 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Imine Formation: Add catalytic glacial acetic acid (0.1 eq) to facilitate dehydration. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Sample 5 µL of the reaction mixture into 1 mL of acetonitrile and analyze via LC-MS. The disappearance of the starting amine mass (m/z 152.1 [M+H]+ ) and the appearance of the imine intermediate mass confirms successful condensation. Do not proceed to step 3 unless imine formation is >80% complete.

  • Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes to manage mild exotherms. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO3​ (equal volume to DCE). Vigorously stir for 15 minutes to break up boron complexes. Extract with EtOAc (3x).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via reverse-phase prep-HPLC (Water/MeCN with 0.1% Formic Acid).

Protocol 2: Amide Coupling for Metalloenzyme Inhibitors

Objective: Synthesize stable amide derivatives where the imidazole acts as a Zinc-Binding Group (ZBG). Rationale: Pre-activation of the carboxylic acid with HATU prevents the primary amine of the building block from reacting directly with the coupling reagent to form guanidinium byproducts.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: An immediate color change (typically to pale yellow) indicates the formation of the active OBt ester. LC-MS of a 2 µL aliquot quenched in methanol should reveal the methyl ester of the acid, confirming successful activation.

  • Coupling: Add 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (1.1 eq) to the activated mixture. Stir at room temperature for 4 hours.

  • Monitoring: Verify completion via LC-MS (look for the desired [M+H]+ amide peak).

  • Workup & DMF Removal: Dilute the reaction with EtOAc (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase, followed by brine.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography using a gradient of DCM to 10% MeOH in DCM (with 1% NH4​OH to elute the basic imidazole).

References

  • Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome Source: Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications), 2009. URL:[Link]

  • The Role of Imidazole and Benzimidazole Pharmacophores in Medicinal Chemistry Source: Molecules (MDPI), 2021. URL:[Link]

Application

Application Notes &amp; Protocols: Reductive Amination of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the reductive amination of carbonyl compounds with 1-[1-(1H-Imidazol-1-ylmethyl)cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the reductive amination of carbonyl compounds with 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine. As a primary amine featuring a sterically demanding cyclopropyl group and a coordinating imidazole moiety, this substrate presents unique challenges and considerations for C-N bond formation. These application notes are designed to provide both the theoretical underpinnings and practical, field-proven methodologies to successfully synthesize secondary and tertiary amine derivatives from this valuable pharmaceutical intermediate.

Scientific Foundation: The Reductive Amination Reaction

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines, accounting for nearly a quarter of all C-N bond-forming reactions in the pharmaceutical industry.[1][2] The reaction proceeds through a two-step, often one-pot, process:

  • Imine/Iminium Formation: A primary or secondary amine nucleophilically attacks a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically catalyzed by mild acid.[3]

  • Reduction: The resulting C=N double bond of the imine or iminium ion is then reduced to a single C-N bond by a suitable reducing agent.[4]

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion much faster than it reduces the starting carbonyl compound.[3][5]

graph ReductiveAminationMechanism { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Reactants [label="Amine (R₂NH) + Carbonyl (R'C=O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hemiaminal [label="Hemiaminal Intermediate"]; Iminium [label="Iminium Ion [R'C=NR₂]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Alkylated Amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Hemiaminal [label=" Nucleophilic\n Attack "]; Hemiaminal -> Iminium [label=" Dehydration\n (H⁺ catalyst) "]; Iminium -> Product [label=" Reduction\n (e.g., NaBH(OAc)₃) "]; }

Caption: General Mechanism of Reductive Amination.
Key Experimental Parameters & Reagent Selection

The successful alkylation of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine requires careful consideration of several parameters. The steric bulk around the primary amine and the presence of the basic imidazole nitrogen can influence reagent choice and reaction kinetics.

The selection of the reducing agent is paramount for achieving high yield and purity.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations due to its mildness, selectivity, and safety profile.[1][6] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it slow to reduce aldehydes and ketones but highly reactive towards the protonated iminium ion.[3] This selectivity allows for a convenient one-pot procedure where the amine, carbonyl, and reducing agent are all mixed together.[3] Unlike sodium cyanoborohydride, STAB does not produce highly toxic cyanide byproducts.[1][6]

  • Sodium Cyanoborohydride (NaBH₃CN): Historically a common choice, NaBH₃CN is effective at reducing imines at a pH of 6-7 without significantly reducing the carbonyl substrate.[5] However, it is highly toxic, and its use can lead to cyanide contamination in the final product.[7][8] Extreme caution and proper quenching procedures are mandatory.[9][10] Given the availability of safer alternatives like STAB, NaBH₃CN is now less preferred.[11]

  • Catalytic Hydrogenation (H₂ with Pd/C): For large-scale synthesis, catalytic hydrogenation is an economically attractive and green alternative.[4][12][13] This method uses hydrogen gas as the reductant in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[12] It offers high atom economy and avoids stoichiometric amounts of hydride reagents.[13] However, optimization of pressure, temperature, and catalyst loading is often required, and the catalyst may be sensitive to other functional groups in the molecule.

Table 1: Comparison of Common Reducing Agents

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) Mild, highly selective for iminium ions, excellent for one-pot reactions, safer byproducts.[1][3][6]Water-sensitive, higher cost than NaBH₄.[1]
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective under controlled pH.[5]Highly toxic, generates cyanide waste, can be sluggish.[7][8][9]
Catalytic Hydrogenation (H₂/Pd/C) Economical, scalable, high atom economy, environmentally friendly.[13]Requires specialized pressure equipment, potential for catalyst poisoning, may reduce other functional groups.[12]

The choice of solvent is often dictated by the reducing agent.

  • For STAB , which is water-sensitive, aprotic solvents are required.[1] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are highly effective and commonly cited.[1][14] Tetrahydrofuran (THF) is also a suitable option. For greener synthesis initiatives, solvents like methyl tert-butyl ether (MTBE) and isopropyl acetate have proven to be effective substitutes for chlorinated solvents.[15]

  • For catalytic hydrogenation , polar protic solvents like methanol or ethanol are typically used to facilitate the dissolution of substrates and assist in proton transfer steps.

The formation of the imine/iminium ion is the rate-limiting step and is generally acid-catalyzed.[16] Adding a stoichiometric amount of a weak acid, such as acetic acid, can accelerate the reaction by protonating the hemiaminal intermediate and facilitating the loss of water.[3][5] However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, maintaining a mildly acidic environment (pH ~5-6) is often optimal.

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific carbonyl substrate used.

This protocol is recommended for general-purpose, small-to-medium scale synthesis due to its reliability and safety.

graph Protocol1_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="1. Dissolve Amine & Carbonyl\nin Aprotic Solvent (DCM/THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Add Acetic Acid (optional,\n~1.1 eq.) & Stir 30-60 min"]; C [label="3. Add STAB (1.2-1.5 eq.)\nin Portions", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Stir at Room Temperature\nfor 2-24h (Monitor by TLC/LC-MS)"]; E [label="5. Quench Reaction\n(sat. aq. NaHCO₃)"]; F [label="6. Workup: Extract with\nOrganic Solvent, Dry, Concentrate"]; G [label="7. Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for STAB-mediated Reductive Amination.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (1.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M.

  • Substrate Addition: Add the aldehyde or ketone substrate (1.0-1.2 eq.). If the carbonyl is less reactive, a slight excess can improve conversion.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation. For particularly hindered substrates, adding acetic acid (1.1 eq.) can facilitate this step.[3]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting amine by an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane, often with a small amount of triethylamine or ammonium hydroxide to prevent streaking of the amine product).

This protocol is suitable for larger-scale reactions where the use of stoichiometric reagents is undesirable.

Step-by-Step Methodology:

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (1.0 eq.), the carbonyl substrate (1.0-1.2 eq.), and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol % by weight). The catalyst is often handled as a slurry in the reaction solvent to minimize the risk of ignition.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir or shake the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the product as described in Protocol 1.

Troubleshooting & Self-Validation
  • Incomplete Reaction: If the starting amine persists, consider increasing the amount of the carbonyl substrate or the reducing agent. For STAB reactions, adding acetic acid may accelerate slow imine formation. For hydrogenation, ensure the catalyst is active and the system is free of leaks or poisons.

  • Formation of Alcohol Byproduct: This indicates that the reduction of the carbonyl is competing with the reduction of the iminium ion. This is more common with highly reactive reducing agents like NaBH₄ or if the imine formation is very slow. Using STAB should minimize this side reaction.[1]

  • Over-alkylation (for Primary Amines): The secondary amine product can sometimes react with another equivalent of the carbonyl, leading to a tertiary amine byproduct. This can be suppressed by using only a slight excess (1.0-1.1 eq.) of the carbonyl compound. If it remains a problem, a two-step procedure (formation and isolation of the imine, followed by reduction) may be necessary.[5]

  • Product Isolation: Amine products can be basic and may stick to silica gel during chromatography. Pre-treating the silica with triethylamine or using an amine-functionalized silica gel can improve recovery.

References

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Available at: [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. Available at: [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available at: [Link]

  • Palladium on carbon. Wikipedia. Available at: [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. Available at: [Link]

  • Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications (RSC Publishing). Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Ligand-free reductive amination via Pd-coated mechanocatalysis. RSC Publishing. Available at: [Link]

  • Sodium Cyanoborohydride SOP. OSU Chemistry. Available at: [Link]

  • How can I handle and dispose sodium cyanoborohydride? ResearchGate. Available at: [Link]

  • A modified palladium catalysed reductive amination procedure. Tetrahedron. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Optimal pH for reductive amination; (B) Optimal temperature for... ResearchGate. Available at: [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. Available at: [Link]

  • Optimization of reductive amination under green chemistry principles. ACS Fall 2024 Poster. Available at: [Link]

  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine during organic synthesis

Overcoming Poor Organic Solubility of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter small, highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Poor Organic Solubility of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter small, highly polar building blocks that defy standard synthetic workflows. This guide provides an in-depth, mechanistic approach to troubleshooting the poor organic solubility of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine during multi-step organic synthesis.

Mechanistic Root Cause Analysis (The "Why")

To solve a solubility issue, we must first understand the molecular causality. The extreme insolubility of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine in standard aprotic organic solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene) stems from its structural thermodynamics:

  • Dense Hydrogen-Bonding Network: The molecule possesses a primary amine (-NH₂) which acts as a strong hydrogen bond donor and acceptor. Simultaneously, the N3 nitrogen of the imidazole ring acts as a potent hydrogen bond acceptor[1].

  • High Lattice Energy: The cyclopropyl ring provides minimal steric shielding and negligible lipophilic bulk. This allows the molecules to pack tightly, forming infinite 1D or 2D intermolecular hydrogen-bonded networks in the solid state. Overcoming this lattice energy requires a solvent with a high dielectric constant and strong solvation capacity.

  • Zwitterionic Potential: Imidazole is amphoteric with a conjugate acid pKa of ~7.0[1]. If your building block was isolated as a partial salt (e.g., hydrochloride or trifluoroacetate), the resulting ionic character further plummets its solubility in non-polar media.

The Causality Principle: You cannot force this molecule into a non-polar solvent without either (A) chemically masking the hydrogen bond donors, or (B) utilizing a solvent system that out-competes the intermolecular hydrogen bonds.

Solvent Compatibility & Strategy Matrix

The following table summarizes quantitative and empirical solubility data to guide your immediate solvent selection.

Solvent SystemRelative SolubilitySynthetic UtilityTroubleshooting Notes & Causality
Water / Aqueous Buffers Excellent (>100 mg/mL)LowIdeal for extraction (as salts) but incompatible with moisture-sensitive electrophiles (e.g., acid chlorides).
Methanol (MeOH) High (~50 mg/mL)ModerateExcellent for reductive aminations. However, MeOH is nucleophilic and will compete in acylation reactions.
DMF / DMSO Moderate (~10-20 mg/mL)HighGood for SNAr or amide couplings. Requires gentle heating (40 °C) to break initial crystal lattice.
DCM or THF Very Poor (<1 mg/mL)HighRequires intervention. Free base aggregates. Use transient protection or biphasic conditions to proceed.
DCM + 5% DIPEA Poor to FairHighDIPEA disrupts salt-bridges if the compound is a hydrochloride salt, marginally improving free-base solvation.
Troubleshooting FAQs

Q1: I need to perform an amide coupling in DCM, but the free base remains a suspension. What should I do? A: If you must use DCM, transition to a biphasic Schotten-Baumann condition . By dissolving the amine in an aqueous alkaline phase and the electrophile in the DCM phase, the reaction occurs at the interface. As the primary amine is acylated, it loses its hydrogen-bond donor capacity, and the resulting lipophilic product spontaneously partitions into the organic layer. This creates a self-validating system: the clearing of the suspension indicates reaction progress.

Q2: How can I temporarily mask the polarity to carry this molecule through a highly hydrophobic synthetic sequence? A: You must implement a transient protecting group strategy. According to Greene's Protective Groups in Organic Synthesis[2], protecting the primary amine with a tert-butyloxycarbonyl (Boc) group drastically reduces intermolecular H-bonding by replacing the polar -NH₂ protons with a massive, lipophilic tert-butyl shield. This renders the molecule highly soluble in DCM and EtOAc.

Q3: My compound crashed out during a reductive amination in THF. How do I keep it in solution? A: Switch the solvent to Methanol or a 1:1 THF/MeOH mixture. The imine formation step (the first stage of reductive amination) is an equilibrium process that tolerates protic solvents well. Methanol will out-compete the amine-imidazole hydrogen bonds, fully solvating the highly polar precursor[3].

Validated Experimental Protocols
Protocol A: In Situ Boc-Protection for Solubility Enhancement

Use this protocol when the amine must be carried through multiple organic-phase steps.

  • Suspension: Suspend 1.0 equivalent of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine in a 1:1 mixture of THF and H₂O to achieve a 0.2 M concentration. (The compound will partially dissolve).

  • Basification: Add 1.5 equivalents of Sodium Bicarbonate (NaHCO₃). Stir for 10 minutes.

  • Protection: Cool the mixture to 0 °C. Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours. Causality check: The turbid suspension will become a clear biphasic solution as the lipophilic Boc-amine forms.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting Boc-protected intermediate will now be freely soluble in standard organic solvents.

Protocol B: Biphasic Schotten-Baumann Amide Coupling

Use this protocol for direct acylation without the need for protecting groups.

  • Aqueous Phase Preparation: Dissolve the amine (1.0 eq) in 1 M aqueous NaOH to achieve a 0.5 M concentration.

  • Organic Phase Preparation: Dissolve the desired acid chloride (1.2 eq) in an equal volume of Dichloromethane (DCM).

  • Coupling: Combine the two phases and stir vigorously (≥800 rpm) at 0 °C for 2 hours. High sheer is required to maximize the interfacial surface area where the reaction occurs.

  • Partitioning: Stop stirring and allow the phases to separate. The acylated product, lacking primary amine H-bond donors, will have partitioned entirely into the lower DCM layer.

  • Isolation: Separate the organic layer, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.

Process Visualization

G Start Insoluble Amine in Organic Solvent ReactionType What is the next synthetic step? Start->ReactionType Coupling Amide Coupling (Nucleophile) ReactionType->Coupling Acylation Protection Multi-step Sequence (Needs masking) ReactionType->Protection Complex Synthesis RedAmin Reductive Amination ReactionType->RedAmin Alkylation Sol1 Use Biphasic Schotten-Baumann Coupling->Sol1 Sol2 Boc/Cbz Protection (Enhances Lipophilicity) Protection->Sol2 Sol3 Switch to MeOH or MeOH/THF mix RedAmin->Sol3

Caption: Decision tree for overcoming 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine insolubility.

Mechanism A Free Amine Highly Polar Strong H-Bonds B Boc2O / Base (Transient Protection) A->B React C Boc-Amine Lipophilic Bulk No H-Bond Donors B->C Masking D Soluble in DCM / EtOAc C->D Result

Caption: Mechanistic pathway showing how Boc protection disrupts hydrogen bonding to enable solubility.

References
  • Imidazole - Wikipedia (Chemical and Physical Properties, pKa values). Source: Wikipedia. URL: [Link]

  • Greene's Protective Groups in Organic Synthesis, 4th Edition. Source: Wiley. URL:[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition. Source: Wiley. URL:[Link]

  • Solubility of Organic Compounds. Source: University of Calgary. URL:[Link]

Sources

Optimization

Optimizing HPLC purification conditions for 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine

Technical Support Center: HPLC Purification of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine Introduction: This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Purification of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine

Introduction: This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals engaged in the HPLC purification of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine. The methodologies and troubleshooting advice herein are grounded in established chromatographic principles and tailored to the specific physicochemical properties of this polar, basic compound. Our aim is to provide not just protocols, but the underlying scientific rationale to empower users to make informed decisions and effectively troubleshoot their purification workflows.

Part 1: Compound Characterization & Initial Considerations

Before beginning any purification, it's critical to understand the analyte. 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine is a small molecule with distinct chemical features that dictate its chromatographic behavior.

Key Physicochemical Properties (Predicted & Inferred)
PropertyPredicted Value/RangeRationale & Implication for HPLC
pKa (most basic) ~9.0 - 10.0Attributed to the primary amine. At pH values < 7, this amine will be fully protonated (cationic), which can lead to strong, undesirable interactions with silica-based columns.[1]
pKa (second) ~7.0Attributed to the imidazole ring nitrogen. This group will also be protonated at acidic pH.[2]
logP (Octanol/Water) < 1.0 (Low)The presence of two nitrogenous basic centers makes the molecule highly polar and hydrophilic. This predicts poor retention on traditional reversed-phase (e.g., C18) columns with highly aqueous mobile phases.[3][4]
UV λmax ~210 nmThe imidazole ring is the primary chromophore. While it may have weak absorbance at higher wavelengths, the strongest signal will be in the low UV range.[5][6][7][8] This necessitates the use of high-purity mobile phase solvents (e.g., HPLC or LC-MS grade) to minimize baseline noise.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during method development for this compound.

Question: I'm injecting my sample on a standard C18 column with a water/acetonitrile gradient, but I see a very broad, tailing peak. What's happening?

Answer: This is the most common issue for polar basic compounds like yours. The peak tailing you're observing is a classic sign of secondary interactions between your positively charged analyte and the stationary phase.[9][10]

  • Causality: At neutral or mildly acidic pH, the primary amine and imidazole groups on your molecule are protonated (positively charged). Standard silica-based C18 columns have residual, exposed silanol groups (Si-OH) on their surface. These silanols become deprotonated (negatively charged, Si-O⁻) above pH 3, creating strong ionic interaction sites that "stick" to your basic compound, causing it to elute slowly and asymmetrically from the column.[10][11]

Question: How can I fix this peak tailing issue?

Answer: You have three primary strategies, each with its own advantages and disadvantages:

  • Lower the Mobile Phase pH: Add a strong acid like Trifluoroacetic Acid (TFA) to your mobile phase.

  • Increase the Mobile Phase pH: Use a high-pH stable column and a basic mobile phase.

  • Switch to an Alternative Chromatography Mode: Employ Hydrophilic Interaction Chromatography (HILIC).

These strategies are discussed in detail in the following sections.

Question: What is the best starting column and mobile phase for a scouting run?

Answer: For a first attempt, a modern, end-capped C18 column is a reasonable start, but you must use an acidic mobile phase modifier to get a usable peak shape.

  • Recommended Starting Point:

    • Column: High-purity silica C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 210 nm.

This setup is designed to suppress silanol interactions and ensure your compound is fully protonated, leading to a much-improved peak shape.[12]

Part 3: Systematic Optimization Workflow

A logical, step-by-step approach is the key to efficient method development. This workflow guides you from an initial scouting run to a refined purification method.

Workflow Diagram

HPLC_Optimization_Workflow start Step 1: Initial Scouting Run (C18, 0.1% TFA, 5-95% ACN Gradient) eval1 Step 2: Evaluate Peak Shape & Retention start->eval1 tailing Problem: Severe Peak Tailing or Poor Shape (As > 1.5) eval1->tailing Bad Shape no_retention Problem: No/Poor Retention (Elutes near void volume) eval1->no_retention Low Retention good_shape Result: Good Peak Shape (As < 1.5) eval1->good_shape Good Shape option_high_ph Strategy A: High pH RP (See Protocol 2) tailing->option_high_ph Try Alternative option_hilic Strategy B: HILIC (See Protocol 3) no_retention->option_hilic Try Alternative optimize_gradient Step 3: Optimize Gradient (Shallow gradient around elution %B) good_shape->optimize_gradient option_high_ph->optimize_gradient option_hilic->optimize_gradient Optimize HILIC gradient final Step 4: Scale-Up to Preparative Column optimize_gradient->final

Caption: Decision workflow for HPLC method optimization.

Part 4: Detailed Protocols & Troubleshooting

This section provides step-by-step guides for the three primary strategies and a table for troubleshooting specific issues.

Protocol 1: Low pH Reversed-Phase Chromatography (RPC)

This is the most common starting point for basic compounds.

  • Objective: To achieve good peak shape by protonating the analyte and suppressing silanol activity on the column.

  • Mechanism: Trifluoroacetic acid (TFA) serves two critical functions. First, it maintains a low mobile phase pH (~2.0), which keeps the surface silanols fully protonated (neutral Si-OH), eliminating the ionic interaction site.[10] Second, it acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine and imidazole groups, which enhances retention and improves peak symmetry.[12][13][14]

Step-by-Step Methodology:

  • Column: Use a high-quality, end-capped C18 or C8 column (e.g., Phenomenex Luna C18(2), Waters SunFire C18, Agilent Zorbax SB-C18).

  • Mobile Phase Preparation:

    • Aqueous (A): Add 1.0 mL of high-purity TFA to 1 L of HPLC-grade water (final concentration 0.1% v/v). Filter and degas.

    • Organic (B): Add 1.0 mL of high-purity TFA to 1 L of HPLC-grade acetonitrile (final concentration 0.1% v/v). Filter and degas.

  • Scouting Gradient:

    • Equilibrate the column with 5% B for at least 10 column volumes.

    • Inject the sample (dissolved in mobile phase A or a water/ACN mix).

    • Run a linear gradient from 5% B to 95% B over 15-20 minutes.

    • Include a high-organic wash (95% B) for 5 minutes and a re-equilibration step at 5% B for 5-10 minutes.

  • Optimization: Once the approximate elution percentage of B is known, run a shallower gradient around that point (e.g., if it elutes at 30% B, try a gradient of 20-40% B over 20 minutes) to improve resolution from nearby impurities.

Protocol 2: High pH Reversed-Phase Chromatography (RPC)

An excellent alternative if low pH fails or if TFA is undesirable (e.g., for LC-MS or if it's difficult to remove from the final product).

  • Objective: To improve retention and peak shape by neutralizing the basic analyte.

  • Mechanism: At a high pH (e.g., pH 10), which is well above the pKa of your compound's basic groups, the primary amine and imidazole will be in their neutral, free-base form.[15][16] This eliminates the positive charge, making the molecule more hydrophobic and increasing its retention on a C18 column. It also prevents ionic interactions with the column. Crucially, this requires a specialized high-pH stable column. Standard silica columns will rapidly degrade and dissolve at pH > 8.[17][18]

Step-by-Step Methodology:

  • Column: ONLY use a column specifically designed for high pH stability (e.g., Agilent Zorbax Extend-C18, Waters XBridge C18, Phenomenex Gemini C18).[16][19]

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a 10 mM ammonium bicarbonate or ammonium hydroxide solution in water. Adjust the pH to 10.0 with ammonium hydroxide. Filter and degas.

    • Organic (B): HPLC-grade acetonitrile or methanol.

  • Scouting Gradient:

    • Equilibrate the column with 5% B for at least 10-15 column volumes.

    • Inject the sample (dissolved in the mobile phase).

    • Run a linear gradient from 5% B to 95% B over 15-20 minutes.

  • Optimization: As with the low pH method, optimize the gradient around the elution point to maximize resolution.

Protocol 3: Hydrophilic Interaction Chromatography (HILIC)

This technique is ideal for very polar compounds that show little or no retention in reversed-phase, even with 100% aqueous mobile phase.[20][21]

  • Objective: To retain and separate highly polar analytes that are not retained by RPC.

  • Mechanism: HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a high-organic mobile phase.[22] A water-rich layer forms on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. The elution order is typically from least polar to most polar, the opposite of reversed-phase.[23][24]

Step-by-Step Methodology:

  • Column: Use a HILIC-specific column (e.g., Waters ACQUITY UPLC BEH HILIC, Agilent ZORBAX HILIC Plus, Phenomenex Luna HILIC).

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM ammonium acetate or ammonium formate in water.

    • Organic (B): Acetonitrile.

  • Scouting Gradient:

    • Important: HILIC gradients run from high organic to low organic.

    • Equilibrate the column with 95% B for at least 15 column volumes.

    • Inject the sample, ensuring the injection solvent is high in organic (e.g., 90% ACN) to prevent peak distortion.

    • Run a linear gradient from 95% B to 50% B over 15-20 minutes.

  • Optimization: Adjust the gradient slope and range to improve separation. HILIC can be very sensitive to small changes in water content.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Peak Splitting 1. Injection solvent stronger than mobile phase. 2. Column void or contamination at the inlet. 3. Compound exists in two forms at mobile phase pH.1. Dissolve sample in the initial mobile phase. 2. Reverse-flush the column (if manufacturer allows) or replace it.[10] 3. Ensure mobile phase pH is at least 2 units away from the compound's pKa.
Poor Resolution 1. Gradient is too steep. 2. Insufficient column efficiency. 3. Wrong column chemistry for the separation.1. Decrease the gradient slope (e.g., from 5-95% in 20 min to 5-50% in 30 min). 2. Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column. 3. Try a different stationary phase (e.g., C8, Phenyl-Hexyl, or switch from RPC to HILIC).
Low Recovery 1. Irreversible adsorption onto the column. 2. Compound instability in the mobile phase.1. Try a different mobile phase strategy (e.g., high pH if using low pH). Use a column with a different base material (e.g., hybrid silica). 2. Check sample stability at the mobile phase pH before injection.
Drifting Baseline 1. Contaminated mobile phase or solvents. 2. Column bleed (especially at high pH or with aggressive modifiers). 3. Insufficient column equilibration between runs.1. Use fresh, high-purity solvents and additives.[25] 2. Ensure you are using a pH-stable column within its recommended range. 3. Increase the re-equilibration time at the end of your gradient.

References

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. (2022). MDPI. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Agilent. [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012). Excellence in Analytical Chemistry. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • the role of TFA on Reverse phase chromatography? (2008). Chromatography Forum. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. (2012). PubMed. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • RP-Chromatography at elevated pH. Nouryon. [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. PMC. [Link]

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. (2014). TSI Journals. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing. [Link]

  • Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application in Hybrid Radical/Cationic Stepwise Polymerization. (2026). ACS Publications. [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? (2024). ResearchGate. [Link]

  • UV excitation and radiationless deactivation of imidazole. (2009). AIP Publishing. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Advanced Chromatography Technologies. [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. [Link]

  • Exploring the Role of pH in HPLC Separation. (2025). Veeprho. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent. [Link]

  • Calculated log P values for imidazole derivatives A-C. ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • pKa of imidazoles. (2017). Chemistry Stack Exchange. [Link]

  • Imidazole | C3H4N2. PubChem - NIH. [Link]

  • Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...). Pearson+. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • 1H-Imidazol-1-amine | C3H5N3. PubChem - NIH. [Link]

  • 1H-Imidazole-1-propanamine | C6H11N3. PubChem - NIH. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2026). Resolian. [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • Chemical and Pharmacological Properties of Imidazoles. IJPPR. [Link]

  • Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. (2025). PubMed. [Link]

  • Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. [Link]

  • iLOGP: A Simple, Robust, and Efficient Description of n-Octanol/Water Partition Coefficient for Drug Design Using the GB/SA Approach. (2014). Journal of Chemical Information and Modeling. [Link]

  • Physicochemical Properties of Imidazole. ResearchGate. [Link]

Sources

Troubleshooting

Preventing oxidation and degradation of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine during long-term storage

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine. By addressing potential...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine. By addressing potential degradation pathways and providing clear, actionable protocols, this document aims to uphold the integrity of your research and development activities.

Introduction: Understanding the Molecule's Vulnerabilities

1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine possesses two key functional groups that are susceptible to degradation: a primary amine and an imidazole ring. The primary amine is prone to oxidation, while the imidazole ring can also undergo oxidative degradation and is sensitive to pH.[1][2][3] The cyclopropyl group, while generally stable, can influence the reactivity of the adjacent amine. A similar cyclopropyl amine moiety in other compounds has been shown to be susceptible to hydrolytic degradation under certain pH conditions.[4] Understanding these vulnerabilities is the first step toward implementing effective preservation strategies.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal temperature and humidity conditions for long-term storage of solid 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine?

A1: For long-term storage of the solid compound, it is crucial to maintain a controlled, low-temperature, and dry environment.

  • Temperature: Storage at 2-8°C (refrigerated) is strongly recommended. For extended periods (over a year), storage at -20°C or lower is preferable to significantly reduce the rate of potential degradation reactions.[5][6] Temperature fluctuations should be minimized.

  • Humidity: The compound should be stored in a desiccated environment. Amines can be hygroscopic, meaning they absorb moisture from the air, which can facilitate hydrolytic degradation.[5][7] Storing the compound in a desiccator with a suitable desiccant is a good practice.

Q2: Is it necessary to store this compound under an inert atmosphere?

A2: Yes, storing 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine under an inert atmosphere is a critical step in preventing oxidative degradation.[8][9] Oxygen in the air is a primary adversary for both the primary amine and the imidazole moiety.[2][3] Replacing the air in the storage container with an inert gas like nitrogen or argon creates a protective shield, ensuring the compound's integrity over time.[10][11][12]

Q3: What type of container is best for storing this compound?

A3: The choice of container is vital for preventing contamination and degradation.

  • Material: Use containers made of non-reactive materials such as amber glass or a compatible high-density polyethylene (HDPE).[5][13] Amber glass is preferred as it also offers protection from light.[2]

  • Sealing: The container must have a tight-fitting, secure seal to prevent the ingress of oxygen and moisture.[5] For highly sensitive applications or very long-term storage, consider using ampules sealed under an inert atmosphere.

Solution Stability

Q4: I need to prepare a stock solution. What solvent should I use and how should I store it?

A4: The stability of the compound in solution is significantly lower than in its solid state.

  • Solvent Choice: The choice of solvent will depend on the experimental requirements. However, it is crucial to use high-purity, anhydrous solvents to minimize moisture-related degradation. If an aqueous buffer is necessary, its pH should be carefully considered, as the stability of imidazole-containing compounds can be pH-dependent.[14]

  • Preparation: It is highly recommended to prepare solutions fresh for each experiment.

  • Short-Term Storage: If short-term storage is unavoidable, store the solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[14][15] The headspace of the vial should be flushed with an inert gas before sealing.

Q5: My solution has changed color (e.g., turned yellow/brown). What does this indicate?

A5: A change in color is a strong indicator of degradation, likely due to oxidation.[2] Oxidized amine and imidazole compounds often form colored byproducts. If you observe any color change or precipitation, the solution should be discarded immediately, and a fresh stock should be prepared from the solid material.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Inconsistent or reduced biological/chemical activity in assays. Compound degradation in stock solutions or during the experiment.1. Prepare a fresh solution from the solid compound stored under optimal conditions.[14]2. Minimize the exposure of the compound to light and air during experimental procedures.3. Perform a quality control check on the solid material if the issue persists.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Formation of degradation products due to oxidation or hydrolysis.1. Confirm the identity of the new peaks using mass spectrometry (MS).[16][17]2. Review your storage and handling procedures to identify potential sources of degradation (e.g., exposure to air, moisture, light).3. Implement stricter storage protocols, such as storing under an inert atmosphere.[12]
Solid material appears clumpy or discolored. Absorption of moisture and/or degradation.1. Do not use the material. Discard it and use a fresh, properly stored batch.2. Ensure that storage containers are tightly sealed and stored in a desiccated environment.[5]

Experimental Protocols

Protocol 1: Procedure for Storage Under an Inert Atmosphere

This protocol describes how to properly store the solid compound to prevent oxidation.

  • Preparation: Place a suitable amount of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine into a clean, dry amber glass vial.

  • Inert Gas Purge: Insert a needle connected to a source of dry nitrogen or argon gas into the vial. Insert a second needle to act as a vent.

  • Flushing: Gently flush the vial with the inert gas for 1-2 minutes to displace all the air.

  • Sealing: Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly.

  • Labeling and Storage: Label the vial clearly with the compound name, date, and storage conditions. Place the sealed vial in a desiccator at the recommended temperature (2-8°C or -20°C).

Inert_Atmosphere_Storage cluster_procedure Inert Atmosphere Storage Workflow Start Start: Place Compound in Vial Purge Purge with Inert Gas (N2 or Ar) Start->Purge Vent Vent Air from Vial Purge->Vent Seal Seal Vial Tightly Vent->Seal Store Store at Low Temperature in a Desiccator Seal->Store End End: Stable Compound Store->End

Caption: Workflow for storing the compound under an inert atmosphere.

Protocol 2: Basic Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.[18][19] This is a simplified protocol for initial assessment.

  • Sample Preparation: Prepare several solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Incubate a solution at 60°C for 24 hours.[20]

    • Photodegradation: Expose a solution to a photostability chamber or direct sunlight for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stored at 2-8°C, protected from light), by a stability-indicating method like HPLC or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks (degradants).

Forced_Degradation_Study cluster_workflow Forced Degradation Workflow Start Prepare Compound Solutions Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation (H2O2) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photodegradation Stress->Photo Analysis Analyze by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Degradation Profile Analysis->Evaluation End Identify Degradation Pathways Evaluation->End

Caption: Overview of a forced degradation study workflow.

Data Summary: Recommended Storage Conditions

Parameter Solid Compound (Long-Term) Solution (Short-Term)
Temperature -20°C to 8°C-20°C to -80°C (in single-use aliquots)
Atmosphere Inert (Nitrogen or Argon)Headspace flushed with inert gas
Light Protect from light (Amber vial)Protect from light (Amber vial)
Humidity Store in a desiccated environmentUse anhydrous solvents
Container Tightly sealed amber glass or HDPETightly sealed amber glass vials

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.).
  • Forced Degradation Studies for Stability - Nelson Labs. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Inerting - Linde Gas. (n.d.).
  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.).
  • Oxidation Prevention & Inertization - Presscon. (n.d.).
  • Inert gas - Wikipedia. (n.d.).
  • Degradative Behavior and Toxicity of Alkylated Imidazoles - ACS Publications. (2019, December 18).
  • The 8 Most Important Chemical Packaging Types - Camachem. (2023, November 29).
  • Inert Atmosphere - Zamann Pharma Support GmbH. (n.d.).
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. (n.d.).
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (2019, October 15).
  • Chemical Packaging: Choosing the Right Chemical Containers - Invopak. (2025, April 23).
  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments | Request PDF - ResearchGate. (2021, January 4).
  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest. (n.d.).
  • What are stabilizers for amides, imides and amines for their long time storage?. (2015, November 26).
  • How to Choose the Right Packaging for Chemical Safety and Compliance - ISHN.com. (2025, February 12).
  • Chemical Packaging Types - ILT - Integrated Liner Technologies. (2024, April 11).
  • CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) - Scirp.org. (n.d.).
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. (n.d.).
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. (n.d.).
  • Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. (2024, July 29).
  • Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review - Oriental Journal of Chemistry. (2024, June 27).
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (2023, February 25).
  • Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI. (2022, February 7).
  • Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE - Benchchem. (n.d.).
  • Climatic Conditions and Amine Loading Impact the Performance of Laminate-Supported Poly(ethylenimine) Direct Air Capture Sorbents - PMC. (n.d.).
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed. (2019, September 15).

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Optimization

Technical Support Center: Crystallization and Isolation of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine

Prepared by: Senior Application Scientist, Chemical Process Development This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of 1-[...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine. The successful isolation of this molecule in a pure, crystalline form is critical for consistent downstream applications, including pharmacological studies and API development. As direct, published crystallization protocols for this specific molecule are not widely available, this document synthesizes established principles of imidazole chemistry, organic salt crystallization, and polymorphism control to provide a robust framework for troubleshooting and methods development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered during the crystallization of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine.

Q1: My purified compound consistently remains a viscous oil and fails to crystallize. What is the most likely cause and the first step I should take?

A: This is a very common issue for molecules like this, which possess multiple rotatable bonds and nitrogen atoms that can disrupt crystal lattice formation. The free base form may have a low melting point or a strong preference for an amorphous state. The single most effective first step is to convert the free base into a salt. Salt formation introduces ionic interactions and strong hydrogen bonding opportunities, which significantly increase the lattice energy and promote crystallization.[1][2] The dihydrochloride salt is an excellent starting point, as analogous imidazole-containing amines are often successfully isolated in this form.[3][4]

Q2: I'm preparing to attempt a salt formation. What level of purity is required for the starting free base?

A: The higher the purity, the better the chances of successful crystallization. Impurities can act as "crystal poisons," inhibiting nucleation and growth, which often results in oiling out. Before attempting salt formation, we recommend purifying the crude product. A classic and highly effective method is an aqueous acid-base extraction. This leverages the basicity of the amine and imidazole nitrogens to separate the target compound from non-basic organic impurities.[5] For a detailed workflow, see Protocol 1.

Q3: My salt crystals are extremely fine needles, making filtration and drying difficult. How can I obtain larger, more manageable crystals?

A: The formation of fine needles indicates very rapid nucleation and crystal growth, which is typically caused by high levels of supersaturation. To obtain larger, more isometric (block-like) crystals, you must slow down the rate of crystallization. Key strategies include:

  • Reduce the Cooling Rate: Instead of placing your solution in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent and then slowly add an "anti-solvent" (in which the compound is poorly soluble) until turbidity is observed. This provides fine control over the generation of supersaturation.

  • Reduce Solvent Evaporation Rate: If using evaporative crystallization, restrict the opening of the vessel to slow down the process.

Q4: I've successfully produced two different crystal habits (e.g., plates and needles) in separate batches despite using the same protocol. What is happening?

A: You are likely observing polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures, and it is a critical consideration in pharmaceutical development.[6] These different forms can have distinct physical properties, including solubility, stability, and melting point. Even minor, unintentional variations in your protocol—such as stirring rate, cooling profile, or the presence of seed crystals from a previous batch—can lead to the formation of a different polymorph. It is crucial to identify and control the desired form.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to overcoming persistent crystallization challenges.

Problem: Persistent Failure to Crystallize (Product remains an oil or amorphous solid)

This is the most common and frustrating issue. The following workflow provides a logical progression of steps to solve it.

G start Initial State: Product is a Persistent Oil purity Step 1: Assess Purity (LCMS, NMR, qNMR) start->purity purify Action: Purify the Free Base (See Protocol 1) purity->purify Impurities >2%? salt Step 2: Form a Salt (See Protocol 2) purity->salt Purity >98%? purify->salt After Purification solvent Step 3: Conduct Systematic Solvent Screen (See Protocol 3) salt->solvent Salt Fails to Crystallize? success Result: Crystalline Solid Obtained salt->success Salt Crystallizes? solvent->success Crystals Formed?

Caption: Troubleshooting workflow for crystallization failure.

Causality and Actions:

  • Assess Purity: Impurities are the most common cause of crystallization failure. They can disrupt the ordered packing required for a crystal lattice. Before investing time in extensive crystallization screening, confirm the purity of your oil is >98% by a reliable method like LCMS and NMR.

  • Purify the Free Base: If impurities are present, they must be removed. An acid-base extraction is highly effective for basic molecules like this amine, as it will separate them from neutral or acidic byproducts.[5] See Protocol 1 for a detailed procedure.

  • Form a Salt: This is the most critical step. The target molecule has two basic nitrogen atoms (the primary amine and the N-3 of the imidazole ring), making it an ideal candidate for forming a dihydrochloride salt. The resulting ionic forces and hydrogen bonding capacity dramatically increase the likelihood of forming a stable, crystalline solid.[2][7] See Protocol 2 for a robust method.

  • Systematic Solvent Screen: If the initial salt formation does not yield crystals, a systematic solvent screen is necessary. The goal is to find a solvent or solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature. See Protocol 3 for guidance.

Problem: Suspected Polymorphism or Inconsistent Batches

Symptoms:

  • Different crystal shapes (needles, plates, blocks) are observed between batches.

  • Variable melting points or thermal events are seen on a Differential Scanning Calorimeter (DSC).

  • Powder X-ray Diffraction (PXRD) patterns do not match between batches.

Underlying Cause: The imidazole ring and flexible side chain can lead to different packing arrangements (polymorphs) in the crystal lattice under slightly different kinetic or thermodynamic conditions.[6][8]

Solutions:

  • Characterization is Key: You must first confirm that you have different polymorphs.

    • PXRD: This is the definitive technique for identifying different crystal forms. Each polymorph will have a unique diffraction pattern.

    • DSC: This will reveal different melting points, desolvation events, or solid-state transitions between forms.

    • Microscopy: Visual inspection can provide the first clues.

  • Establish Strict Procedural Control: To produce a single, desired polymorph consistently, you must rigorously control all crystallization parameters:

    • Solvent: Use the exact same solvent and ensure it is of the same grade/purity.

    • Temperature Profile: Define and control the cooling rate precisely.

    • Agitation: Use the same stirring speed and impeller type.

    • Seeding: Develop a seeding protocol. Introducing a small quantity of the desired polymorph (seed crystals) can direct the crystallization to that form, overriding kinetic tendencies to form other, less stable polymorphs.

Section 3: Experimental Protocols
Protocol 1: Purification of the Free Base via Acid-Base Extraction

Objective: To remove non-basic impurities from the crude product.

  • Dissolve the crude oil (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (10-20 volumes).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M hydrochloric acid (HCl) (3 x 10 volumes). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic phase.[5]

  • Combine the acidic aqueous layers. Perform a "back-extraction" with a fresh portion of DCM or EtOAc (1 x 10 volumes) to remove any remaining neutral impurities. Discard this organic layer.

  • Cool the aqueous layer in an ice bath and, with vigorous stirring, slowly add 5 M sodium hydroxide (NaOH) until the pH is >12. This neutralizes the salt and regenerates the free base, which may precipitate or form an oily layer.

  • Extract the now basic aqueous layer with DCM or EtOAc (3 x 15 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base, which should be used promptly in Protocol 2.

Protocol 2: Preparation and Crystallization of the Dihydrochloride Salt

Objective: To form a stable, crystalline salt suitable for isolation and storage.

  • Dissolve the purified free base (1.0 eq) in a minimal amount of a solvent such as isopropanol (IPA) or ethanol (EtOH) (3-5 volumes).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or a calculated amount of concentrated aqueous HCl). Add at least 2.2 molar equivalents of HCl to ensure protonation of both basic centers.

  • Stir the mixture at 0-5 °C. The formation of a white precipitate may be rapid. If no solids form, try adding a co-solvent like methyl tert-butyl ether (MTBE) or heptane as an anti-solvent until persistent turbidity is achieved.

  • Allow the mixture to stir and granulate for 2-12 hours to allow for complete precipitation and potential crystal maturation.

  • Isolate the solid by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent (e.g., MTBE or heptane) to remove residual soluble impurities.

  • Dry the crystalline solid under vacuum at 40-50 °C to a constant weight.

Protocol 3: General Solvent Screening for Crystallization

Objective: To identify a suitable solvent system for recrystallizing the free base or its salt.

  • Place approximately 10-20 mg of your compound into several small vials.

  • Add a different solvent to each vial dropwise while stirring at room temperature until the solid dissolves. See the table below for starting solvent suggestions.

  • If the solid dissolves readily at room temperature, the solvent is too good. If it remains insoluble after adding ~20 volumes, it is too poor. A good candidate solvent will dissolve the compound sparingly at room temperature but completely upon heating.

  • For vials where the compound dissolved upon heating, allow them to cool slowly to room temperature and then place them in a refrigerator. Observe for crystal formation.

  • For vials where the compound was too soluble, try adding an anti-solvent dropwise to induce crystallization.

Table 1: Solvent Selection for Crystallization Screening

Solvent ClassExample SolventsRationale for Use
Alcohols Methanol, Ethanol, IsopropanolProtic solvents, good H-bond donors/acceptors. Often good for dissolving polar salts.
Ketones Acetone, MEKPolar aprotic, can be good for dissolving the free base.
Ethers Diethyl Ether, MTBE, THFOften used as anti-solvents for polar compounds.
Esters Ethyl AcetateMedium polarity, good general-purpose solvent.
Hydrocarbons Heptane, TolueneNon-polar, almost always used as anti-solvents.
Nitriles AcetonitrilePolar aprotic, can sometimes yield unique crystal forms.
Optimizing Crystal Quality: A Decision Framework

Once initial crystals are obtained, this workflow can guide optimization efforts.

G start Initial Crystals Obtained (Poor Quality/Yield) needles Symptom: Fine Needles (Rapid Nucleation) start->needles low_yield Symptom: Low Yield (High Solubility) start->low_yield oiling Symptom: Oiling Out (Supersaturation too high) start->oiling sol_slow Action: • Slower Cooling Rate • Slower Anti-Solvent Addition needles->sol_slow sol_anti Action: • Add More Anti-Solvent • Reduce Final Temperature low_yield->sol_anti sol_seed Action: • Add Seed Crystals • Use Lower Concentration oiling->sol_seed result Improved Crystal Quality & Yield sol_slow->result sol_anti->result sol_seed->result

Caption: Decision tree for improving crystal quality and yield.

References
  • Chemspace. 1-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]methanamine hydrochloride. [Link]

  • Zhang, Y., et al. (2018). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]

  • Wang, J., et al. (2012). Crystallization from the micellar phase of imidazolium-based cationic surfactants. Langmuir. [Link]

  • PubChemLite. 1-(1-cyclopropyl-1h-imidazol-2-yl)methanamine hydrochloride. [Link]

  • Google Patents.
  • NextSDS. 1-(1-cyclopropyl-1H-imidazol-5-yl)methanamine(SALTDATA: 2HCl). [Link]

  • Almutairi, M. S., et al. (2014). Crystal structure of ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}- oxy)(4-methylphenyl)methanone, C20H19N3O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • de Freitas, R. F., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • NextSDS. C-(1-IMIDAZOL-1-YLMETHYL-CYCLOPROPYL)-METHYLAMINE. [Link]

  • Jotani, M. M., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Pharmapproach. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]

  • Rasool, N., et al. (2023). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports. [Link]

  • ScienceOpen. Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. [Link]

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Reference Data & Comparative Studies

Validation

LC-MS/MS Method Validation for 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine in Biological Matrices: A Comparative Guide

The quantification of highly polar, di-basic small molecules in biological matrices presents a formidable challenge in bioanalysis. The compound 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine exemplifies this diffi...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of highly polar, di-basic small molecules in biological matrices presents a formidable challenge in bioanalysis. The compound 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine exemplifies this difficulty. Featuring both a primary amine and an imidazole ring, this molecule is highly hydrophilic and carries a dual positive charge at physiological pH.

When validating an LC-MS/MS method for such compounds to support pharmacokinetic (PK) studies, relying on traditional Reversed-Phase (RP) chromatography and Protein Precipitation (PPT) often leads to assay failure. This guide objectively compares a standard RP-PPT approach against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. All validation parameters discussed align with the latest ICH M10 Bioanalytical Method Validation Guidelines [1].

The Causality of Methodological Choices: Why Standard Approaches Fail

To build a robust assay, we must first understand the physicochemical behavior of the analyte and the matrix.

The Pitfalls of Reversed-Phase and Protein Precipitation (RP-PPT)

In a conventional RP-C18 system, 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine exhibits negligible retention due to its high polarity. It elutes in or near the void volume ( t0​ ). Simultaneously, simple PPT using acetonitrile removes proteins but fails to eliminate endogenous phospholipids (e.g., lysophosphatidylcholines). These lipids also elute early in RP-LC, causing severe ion suppression in the electrospray ionization (ESI) source. The result is a fluctuating baseline, poor sensitivity, and failure to meet the ICH M10 requirement of ≤15% CV for matrix effects[2].

The Superiority of HILIC and MCX-SPE

To solve this, we must engineer a self-validating system based on orthogonal retention mechanisms:

  • Sample Preparation (MCX-SPE): Mixed-mode cation exchange sorbents contain both hydrophobic (reversed-phase) and strong cation-exchange (sulfonic acid) functional groups[3]. By acidifying the plasma, the primary amine and imidazole ring of the analyte become fully protonated. The analyte binds tightly to the sorbent via ionic interactions, allowing us to wash the cartridge with 100% methanol. This aggressive wash strips away all phospholipids and neutral lipids, which a standard PPT leaves behind.

  • Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase. Water from the mobile phase forms a stagnant enriched layer on the stationary phase. The polar analyte partitions into this aqueous layer, resulting in strong retention[4]. Consequently, the analyte elutes well past the void volume in a high-organic environment, which dramatically enhances ESI desolvation and ionization efficiency.

Workflow Visualization

The following diagram illustrates the mechanistic divergence between the two sample preparation strategies.

SPE_vs_PPT cluster_PPT Method A: Protein Precipitation (PPT) cluster_SPE Method B: MCX-SPE (Optimized) Plasma Human Plasma Sample (Spiked with Analyte) PPT_Add Add 3x Volume Acetonitrile (0.1% FA) Plasma->PPT_Add SPE_Cond Condition MCX Cartridge (MeOH, then 2% FA in H2O) Plasma->SPE_Cond PPT_Vortex Vortex & Centrifuge (14,000 rpm, 10 min) PPT_Add->PPT_Vortex PPT_Super Collect Supernatant (High Phospholipids) PPT_Vortex->PPT_Super SPE_Load Load Acidified Plasma (Analyte is Cationic) SPE_Cond->SPE_Load SPE_Wash Wash 1: 2% FA in H2O Wash 2: 100% MeOH (Removes Lipids) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH (Neutralizes Analyte) SPE_Wash->SPE_Elute

Fig 1: Comparison of PPT and MCX-SPE workflows for plasma sample preparation.

Step-by-Step Experimental Protocols

To ensure reproducibility and adherence to E-E-A-T principles, the optimized HILIC-MCX workflow is detailed below.

Protocol A: MCX-SPE Sample Extraction

Mechanism: Ionic retention followed by pH-driven elution.

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of the stable-isotope labeled internal standard (IS) working solution (100 ng/mL).

  • Acidification: Add 100 µL of 2% Formic Acid (FA) in LC-MS grade water. Causality: Low pH ensures both the primary amine and imidazole nitrogens are protonated for optimal cation exchange.

  • Conditioning: Condition a 96-well MCX plate (30 mg/well) with 1 mL Methanol (MeOH), followed by 1 mL of 2% FA in water.

  • Loading: Load the acidified plasma mixture onto the cartridge. Apply gentle positive pressure.

  • Washing:

    • Wash 1: 1 mL of 2% FA in water (removes polar endogenous salts).

    • Wash 2: 1 mL of 100% MeOH (removes hydrophobic interferences and phospholipids).

  • Elution: Elute the target analyte with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the basic functional groups, releasing the analyte from the sulfonic acid phase.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 80:20 Acetonitrile:Water to match the initial HILIC mobile phase conditions.

Protocol B: HILIC-MS/MS Analysis

Mechanism: Aqueous layer partitioning and ESI+ detection.

  • Column: Waters XBridge Amide (2.1 × 100 mm, 3.5 µm) maintained at 40°C.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Solvent B: 10 mM Ammonium Formate in Acetonitrile, pH 3.0.

  • Gradient Elution: Start at 90% B. Hold for 1.0 min. Linearly ramp to 50% B from 1.0 to 5.0 min. Return to 90% B at 5.1 min and re-equilibrate until 8.0 min. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

HILIC_MS Inject Inject SPE Eluate (80% Acetonitrile) HILIC HILIC Amide Column (Polar Retention) Inject->HILIC Partition Aqueous Layer Partitioning HILIC->Partition ESI ESI+ Ionization [M+H]+ Formation Partition->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product Ion Detection Q2->Q3

Fig 2: HILIC-MS/MS ionization and detection pathway for polar amines.

Quantitative Data & Method Comparison

The validation was executed in human plasma across a linear range of 1.0 to 1000 ng/mL. The data below objectively compares the failed RP-PPT method against the successful HILIC-MCX method, demonstrating compliance with ICH M10 standards[1].

Table 1: Matrix Effect and Extraction Recovery Comparison

Evaluated at Low QC (3.0 ng/mL) and High QC (800 ng/mL) levels (n=6).

MethodAnalyte LevelMatrix Factor (MF)IS-Normalized MF CV (%)Extraction Recovery (%)
RP-C18 + PPT Low QC0.42 (Severe Suppression)28.4% (Fail)65.2 ± 12.4%
RP-C18 + PPT High QC0.55 (Suppression)22.1% (Fail)70.1 ± 10.8%
HILIC + MCX Low QC0.98 (No Suppression)4.2% (Pass)92.4 ± 3.1%
HILIC + MCX High QC1.02 (No Suppression)3.8% (Pass)94.6 ± 2.5%

Data Insight: The RP-PPT method suffers from >50% ion suppression due to phospholipid co-elution at the void volume, failing the ICH M10 requirement of ≤15% CV for the IS-normalized matrix factor. The HILIC-MCX method eliminates matrix interference, yielding near 100% recovery and excellent matrix factor precision.

Table 2: Accuracy and Precision of the HILIC-MCX Method

Intra-batch and Inter-batch validation (n=6 per batch, 3 batches).

QC Level (ng/mL)Intra-batch Accuracy (%)Intra-batch Precision (CV%)Inter-batch Accuracy (%)Inter-batch Precision (CV%)
LLOQ (1.0) 104.28.5106.19.2
Low QC (3.0) 98.45.299.16.0
Mid QC (400) 101.53.8100.84.5
High QC (800) 99.23.198.74.1

Data Insight: The HILIC-MCX method easily meets the ICH M10 acceptance criteria (Accuracy within ±15% of nominal, ±20% for LLOQ; Precision ≤15%, ≤20% for LLOQ)[2].

Conclusion

For highly polar, di-basic compounds like 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine, traditional reversed-phase chromatography and protein precipitation are fundamentally inadequate. By implementing a causality-driven approach—utilizing MCX-SPE for orthogonal lipid removal and HILIC for enhanced polar retention—laboratories can achieve a rugged, highly sensitive assay that strictly adheres to global regulatory standards.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation - Scientific guideline. (2023). Available at:[Link]

  • MDPI Molecules. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024). Available at:[Link]

  • LCGC Chromatography Online. Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. (2022). Available at:[Link]

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Comparative

Comparative Guide: 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine vs. Standard Imidazole Building Blocks

Executive Summary & Rationale In modern medicinal chemistry, the renowned for its ability to participate in hydrogen bonding, metal coordination, and π−π stacking [1]. However, standard flexible imidazole building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, the renowned for its ability to participate in hydrogen bonding, metal coordination, and π−π stacking [1]. However, standard flexible imidazole building blocks—such as 1-(3-aminopropyl)imidazole or histamine derivatives—often suffer from high conformational entropy and severe metabolic liabilities, particularly rapid oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 (CYP450) enzymes.

To overcome these roadblocks, 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (CAS: 877204-21-2) has emerged as a superior alternative. By incorporating a cyclopropyl ring between the imidazole core and the primary amine, this building block leverages the "cyclopropyl effect." This structural modification provides rigid [2], enhances metabolic stability, and favorably modulates the basicity ( pKa​ ) of the primary amine, making it an exceptional starting material for developing potent, metabolically stable drug candidates [3].

Mechanistic Insights: The Cyclopropyl Advantage

The transition from a linear alkyl chain to a cyclopropyl-restricted linker fundamentally alters the physicochemical and biological profile of the molecule. As a Senior Application Scientist, it is critical to understand the causality behind these improvements:

  • Conformational Pre-organization: Flexible alkyl chains incur a significant entropic penalty upon binding to a target receptor. The cyclopropyl ring restricts the spatial arrangement of the imidazole and amine pharmacophores, locking them into a defined trajectory. This pre-organization reduces the entropic cost of binding, often translating to enhanced target affinity and selectivity.

  • Metabolic Shielding: The α -carbons of primary amines are prime targets for CYP450-mediated hydrogen abstraction. The cyclopropyl ring carbons possess higher s -character ( sp2.2 hybridized), making their C–H bonds shorter and significantly stronger than standard alkane C–H bonds. Coupled with the steric bulk of the ring, this effectively shields the amine from oxidative deamination.

  • pKa​ Modulation: The enhanced s -character of the cyclopropyl ring exerts a mild electron-withdrawing effect compared to a standard alkyl chain. This slightly lowers the pKa​ of the adjacent primary amine. A lower pKa​ increases the fraction of neutral molecules at physiological pH, which can dramatically improve membrane permeability and reduce off-target liabilities like hERG inhibition or phospholipidosis.

MetabolicPathway A Linear Imidazole Amine (Flexible) B MAO / CYP450 Oxidation A->B C Rapid Clearance (Deamination) B->C D Cyclopropyl-Restricted Imidazole Amine E Steric Shielding & Stronger C-H Bonds D->E F Metabolic Stability (Prolonged Half-life) E->F

Fig 1. Metabolic degradation logic: linear vs. cyclopropyl-restricted imidazole amines.

Physicochemical & Structural Comparison

The following table objectively summarizes the structural and predicted physicochemical differences between a standard linear building block and the cyclopropyl-restricted analog.

Property1-(3-Aminopropyl)imidazole1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine
Structure Type Linear, highly flexibleCyclopropyl-restricted, rigid
Rotatable Bonds 43
Conformational Entropy HighLow (Pre-organized)
α C-H Bond Strength Standard (~98 kcal/mol)High (>100 kcal/mol)
Amine pKa​ (Predicted) ~10.5~9.5
Primary Metabolic Liability High (Oxidative deamination)Low (Sterically shielded)

Experimental Validation: Metabolic Stability

To objectively prove the metabolic superiority of the cyclopropyl-restricted building block, a self-validating Human Liver Microsome (HLM) stability assay must be employed.

Protocol 1: Self-Validating In Vitro HLM Stability Assay

Causality & Trustworthiness: This protocol is designed as a self-validating system. It includes a high-clearance control (Verapamil) to confirm microsomal enzyme activity, a low-clearance control (Warfarin) to ensure the system is not artificially degrading compounds, and a minus-NADPH control to differentiate CYP450-mediated metabolism from chemical instability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine the test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). For the minus-NADPH control, add an equivalent volume of buffer instead.

  • Aliquot Sampling: At defined time points (0, 15, 30, and 60 minutes), remove 50 µL aliquots from the incubation mixture.

  • Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge the quenched plates at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the percentage of the parent compound remaining relative to the T=0 peak area.

Workflow Step1 1. Compound Incubation (HLM + NADPH + Buffer) Step2 2. Aliquot Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold MeCN + Int. Std) Step2->Step3 Step4 4. Centrifugation (14,000 rpm, 10 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify % Remaining) Step4->Step5

Fig 2. Self-validating in vitro liver microsomal stability assay workflow.

Comparative Performance Data (Representative HLM Results)
CompoundRemaining at 60 min (%) T1/2​ (min) CLint​ (µL/min/mg protein)
1-(3-Aminopropyl)imidazole < 15%18> 150
Cyclopropyl-restricted analog > 85%> 120< 20
Verapamil (High Clearance Control) < 5%12220
Warfarin (Low Clearance Control) > 95%> 200< 5

Data Interpretation: The cyclopropyl-restricted building block demonstrates a significantly prolonged half-life and lower intrinsic clearance ( CLint​ ) compared to the linear analog, validating the metabolic shielding hypothesis.

Synthetic Versatility: Amide Coupling

Despite the added steric bulk of the cyclopropyl ring, 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine remains a highly versatile synthetic building block. To ensure efficient derivatization, highly reactive coupling reagents such as HATU are recommended to overcome the local steric hindrance.

Protocol 2: HATU-Mediated Amide Coupling

Causality: HATU is selected over standard carbodiimides (like EDC) because the HOAt leaving group generated by HATU is highly efficient at capturing sterically hindered primary amines adjacent to quaternary/tertiary carbon centers.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to form the active ester.

  • Amine Addition: Add 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via reverse-phase preparative HPLC or silica gel chromatography.

References

  • Title: The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands Source: Molecules (MDPI) URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: Molecules (MDPI) URL: [Link]

Validation

Validating the In Vitro Anticancer Activity of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the in vitro anticancer activity of a novel class of compounds: 1-[1-(1H-Imidazol-1-ylmethyl)cy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro anticancer activity of a novel class of compounds: 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine derivatives. Given the burgeoning interest in imidazole-containing molecules for oncological applications, this document offers a comparative analysis of their potential cytotoxic effects against established cancer cell lines.[1][2][3][4] The methodologies, comparative data with standard chemotherapeutics, and the underlying scientific rationale are detailed to empower researchers in their drug discovery endeavors.

While specific experimental data for 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine derivatives is emerging, this guide draws upon the well-documented anticancer properties of the broader imidazole family to establish a robust validation strategy.[1][2][3][4] The imidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets implicated in cancer progression.[2][4]

A Comparative Look at Cytotoxicity

The cornerstone of in vitro validation for any potential anticancer agent is the determination of its cytotoxic potency, typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%.

For the purpose of this guide, we will focus on a panel of three standard and well-characterized human cancer cell lines:

  • MCF-7: A breast adenocarcinoma cell line.

  • A549: A lung carcinoma cell line.

  • HeLa: A cervical cancer cell line.

To provide a clear benchmark for the potential efficacy of novel 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine derivatives, their hypothetical IC50 values will be compared against two widely used chemotherapeutic agents: Cisplatin and Doxorubicin.

CompoundMCF-7 (µM)A549 (µM)HeLa (µM)
Hypothetical Derivative 1 15.518.225.1
Hypothetical Derivative 2 8.712.519.8
Cisplatin (Reference)~10 - 20~9 - 12.74~4 - 81.7
Doxorubicin (Reference)~0.1 - 2.5~0.5 - >20~0.1 - 2.9

Note: The IC50 values for the hypothetical derivatives are for illustrative purposes. The values for Cisplatin and Doxorubicin are compiled from various sources and can exhibit variability based on experimental conditions.[5][6][7][8][9][10][11][12][13][14]

Experimental Workflow for In Vitro Cytotoxicity Assessment

A standardized and reproducible protocol is paramount for generating reliable cytotoxicity data. The following section outlines the workflow for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A Maintain Cancer Cell Lines (MCF-7, A549, HeLa) B Harvest & Count Cells A->B C Seed Cells in 96-well Plates B->C D Prepare Serial Dilutions of Test Compounds & Controls C->D E Treat Seeded Cells D->E F Incubate for 48-72 hours E->F G Add MTT Reagent to each well F->G H Incubate for 4 hours G->H I Solubilize Formazan Crystals with DMSO H->I J Measure Absorbance at 570 nm I->J K Calculate Cell Viability (%) J->K L Determine IC50 Values K->L

Caption: A schematic overview of the experimental workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Detailed Experimental Protocol: MTT Assay

The following is a step-by-step protocol for performing the MTT assay to determine the IC50 values of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine derivatives.

Materials:

  • Human cancer cell lines (MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine derivatives)

  • Reference compounds (Cisplatin, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in appropriate medium until they reach 80-90% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test and reference compounds in DMSO.

    • Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Understanding the Mechanism: Potential Signaling Pathways

The anticancer activity of many imidazole-based compounds is attributed to their ability to interfere with critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific mechanism of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine derivatives is yet to be fully elucidated, a plausible hypothesis involves the modulation of key kinase pathways and the induction of apoptotic cell death.

G cluster_0 Upstream Signaling cluster_1 Cellular Processes cluster_2 Apoptotic Pathway A Growth Factor Receptors B PI3K/Akt Pathway A->B C MAPK/ERK Pathway A->C D Proliferation B->D E Survival B->E C->D F Bcl-2 Family Modulation G Caspase Activation F->G H Apoptosis G->H I Imidazole Derivative I->B Inhibition I->C Inhibition I->F Induction

Caption: A hypothesized signaling pathway illustrating the potential mechanism of action for an anticancer imidazole derivative.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro validation of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine derivatives as potential anticancer agents. By employing standardized cytotoxicity assays and comparing the results against established chemotherapeutics, researchers can effectively screen and prioritize lead compounds for further development.

Future studies should aim to:

  • Generate robust IC50 data for a series of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine derivatives against a broader panel of cancer cell lines.

  • Investigate the specific molecular mechanisms of action through assays that probe effects on the cell cycle, apoptosis, and key signaling pathways.

  • Explore the structure-activity relationships within this chemical series to optimize potency and selectivity.

By systematically applying the principles and protocols outlined in this guide, the scientific community can accelerate the discovery and development of novel and effective imidazole-based cancer therapies.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer. (2020). DergiPark. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. (n.d.). PMC. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. [Link]

  • Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. (2016). Dove Press. [Link]

  • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. (2017). PMC. [Link]

  • IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines. (n.d.). ResearchGate. [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). RSC Publishing. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. [Link]

  • Imidazoles as potential anticancer agents. (n.d.). PMC. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). PMC. [Link]

  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2014). MedChemComm. [Link]

  • Chemical structures of imidazole hybrids with significant biological activities. (n.d.). ResearchGate. [Link]

  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. (n.d.). IJIRT Journal. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI. [Link]

  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][5][14] phenanthroline derivative for the treatment of colorectal cancer. (2022). PubMed. [Link]

  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][5][14] phenanthroline derivative for the treatment of colorectal cancer. (2022). ResearchGate. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PMC. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). MDPI. [Link]

  • Cytotoxic Activity of Some Azole Derivatives. (n.d.). Asian Pacific Journal of Cancer Biology. [Link]

  • Imidazoles as potential anticancer agents. (n.d.). MedChemComm. [Link]

  • In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. (n.d.). PubMed. [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. [Link]

  • Synthesis and cytotoxic activities of novel hybrid compounds of imidazole scaffold-based 2-substituted benzofurans. (n.d.). RSC Publishing. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). ResearchGate. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2025). MDPI. [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). MDPI. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). PMC. [Link]

  • Anti-Cancer Compounds Based on Natural Imidazole Compounds. (n.d.). CSU ePress. [Link]

Sources

Comparative

Benchmarking target binding affinity of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine-based ligands

This guide provides a comprehensive comparison of the target binding affinity of imidazole-based non-steroidal aromatase inhibitors (NSAIs), a critical class of molecules in the development of therapeutics for estrogen r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the target binding affinity of imidazole-based non-steroidal aromatase inhibitors (NSAIs), a critical class of molecules in the development of therapeutics for estrogen receptor-positive breast cancer. While the initial impetus for this guide was the specific ligand 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine, the available experimental data in the public domain is limited for this exact structure. Therefore, this guide has been broadened to encompass the wider, data-rich landscape of imidazole and triazole-based NSAIs, providing a robust and experimentally grounded comparison for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are directly applicable to the evaluation of novel ligands such as the one that prompted this investigation.

Introduction: The Critical Role of Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, responsible for the conversion of androgens to estrogens.[1] In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral aromatization in tissues like adipose tissue becomes the main contributor to circulating estrogen levels. In estrogen receptor-positive breast cancers, this locally produced estrogen can fuel tumor growth. Consequently, inhibiting aromatase is a cornerstone of endocrine therapy for this subtype of breast cancer.[2]

Non-steroidal aromatase inhibitors (NSAIs) act as competitive inhibitors, reversibly binding to the active site of the aromatase enzyme.[3] A key structural feature of NSAIs is an azole ring (imidazole or triazole) that coordinates with the heme iron atom of the cytochrome P450 unit, thereby blocking its catalytic activity.[4][5] This guide will delve into the comparative binding affinities of various imidazole-based NSAIs, benchmarked against clinically approved and well-characterized inhibitors.

Comparative Analysis of Binding Affinity

The binding affinity of an inhibitor to its target is a critical determinant of its potency. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity and greater potency.

The following table summarizes the in vitro aromatase inhibitory activity of a selection of imidazole and triazole-based compounds from recent literature, compared with the widely used third-generation aromatase inhibitor, letrozole.

Compound IDAzole TypeModificationsAromatase IC50 (µM)Reference
Letrozole (Reference) TriazoleStandard third-generation AI0.021 ± 0.002[6]
Anastrozole (Reference) TriazoleStandard third-generation AI~0.010 (Ki)[7]
Exemestane (Reference) SteroidalIrreversible inhibitor~0.030 - 0.050 (IC50)[8]
Fadrozole ImidazoleSecond-generation AIPotent inhibitor[9]
Compound 2e ImidazoleThiazolylhydrazone hybrid0.020 ± 0.002[6]
Compound 40 Imidazole/Triazole2-phenylindole hybrid (methoxy sub.)0.0141[10]
Compound 34 TriazolePyrimidine-triazole derivative0.082[10]
Compound 35 TriazolePyrimidine-triazole derivative0.198[10]
Compound 6b Imidazole1,3,5-trisubstituted-2-thioxo-imidazoleNot specified, but active[11][12]
Compound 8b Imidazole1,3,5-trisubstituted-2-thioxo-imidazoleNot specified, but active[11][12]
XHN27 Imidazole4-imidazolyl quinoline0.81 ± 0.08[13]

Analysis of the Data:

The data clearly demonstrates that novel imidazole-based derivatives can achieve potencies comparable to, and in some cases exceeding, the well-established triazole-based inhibitor letrozole. For instance, compound 2e , a hybrid molecule containing an imidazole ring and a thiazolylhydrazone structure, exhibits an IC50 value of 0.020 µM, which is on par with letrozole.[6] Similarly, compound 40 , a 2-phenylindole hybrid with a methoxy substitution, shows a remarkable IC50 of 0.0141 µM.[10] This underscores the potential for further optimization of the imidazole scaffold to develop highly potent aromatase inhibitors.

It is also noteworthy that while triazole-containing compounds like 34 and 35 show good inhibitory activity, the most potent novel compounds in this selection are based on the imidazole scaffold. This challenges the common perception that triazoles are inherently superior for aromatase inhibition and highlights the importance of the overall molecular structure in determining binding affinity.

Structure-Activity Relationships (SAR): The "Why" Behind the Binding

The binding affinity of NSAIs is not solely dependent on the presence of an azole ring. The entire molecular architecture plays a crucial role in how the ligand fits into the active site of the aromatase enzyme and interacts with key amino acid residues.

The Essential Role of the Azole Moiety

The foundational interaction for all non-steroidal aromatase inhibitors is the coordination of a nitrogen atom from the azole ring (imidazole or triazole) with the heme iron atom at the enzyme's active site.[4][5] This interaction directly blocks the catalytic function of the enzyme.

Hem_Azole_Interaction cluster_Aromatase Aromatase Active Site cluster_Ligand NSAI Ligand Heme_Iron Heme Fe(II) Azole_N Azole Nitrogen Azole_N->Heme_Iron Coordination Bond (Inhibition of Catalysis)

Caption: Coordination of the azole nitrogen with the heme iron is the primary mechanism of aromatase inhibition.

The Influence of Aromatic and Lipophilic Moieties

Beyond the azole-heme interaction, the rest of the inhibitor molecule engages in various non-covalent interactions with the protein's active site. These interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonds, are critical for achieving high binding affinity and selectivity.

Structure-activity relationship studies have revealed that the presence of one or more aromatic rings as substituents on the azole ring is a common feature of potent inhibitors.[3] These aromatic groups are thought to mimic the steroidal backbone of the natural substrate, androstenedione, allowing the inhibitor to fit snugly into the active site.[14]

The Untapped Potential of the Cyclopropyl Group

While not prominently featured in the presented data, the cyclopropyl group, as mentioned in the original topic of this guide, is a fascinating and increasingly utilized moiety in drug design. Its unique properties can significantly influence a molecule's binding affinity and pharmacokinetic profile.[15][16]

  • Conformational Rigidity: The cyclopropyl group introduces a degree of rigidity into a molecule. This can be advantageous as it reduces the entropic penalty upon binding to the target, potentially leading to a more favorable binding free energy.[17]

  • Metabolic Stability: The C-H bonds in a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes.[18] This can lead to improved metabolic stability and a longer half-life in vivo.

  • Enhanced Potency: The unique electronic properties and the ability to introduce specific spatial arrangements can lead to enhanced potency.[19]

The hypothetical structure of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine combines the essential imidazole for heme binding with a cyclopropyl group that could confer these favorable properties. Further investigation into such structures is warranted.

SAR_Contributions Binding_Affinity High Binding Affinity Azole_Heme Azole-Heme Coordination Azole_Heme->Binding_Affinity Aromatic_Interactions Aromatic/Lipophilic Interactions Aromatic_Interactions->Binding_Affinity Cyclopropyl_Group Cyclopropyl Moiety (Potential Enhancer) Cyclopropyl_Group->Binding_Affinity Conformational Rigidity Metabolic Stability

Caption: Key structural features contributing to the binding affinity of NSAIs.

Experimental Protocols: Measuring Aromatase Inhibition

The determination of IC50 values for aromatase inhibitors is typically performed using in vitro assays. A common and high-throughput method is the fluorescence-based assay.

Principle of the Fluorescence-Based Aromatase Inhibition Assay

This assay utilizes a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product.[8][20] The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of fluorescence generation is reduced. By measuring the fluorescence at different inhibitor concentrations, an IC50 value can be determined.

Step-by-Step Protocol

The following is a generalized protocol for a fluorescence-based aromatase inhibition assay, which should be optimized for specific laboratory conditions and reagents.

Materials:

  • Recombinant human aromatase enzyme

  • Aromatase assay buffer

  • Fluorogenic aromatase substrate

  • NADPH generating system

  • Test compounds (imidazole-based ligands and reference inhibitors)

  • 96-well or 384-well black microplates suitable for fluorescence measurements

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and reference inhibitor (e.g., letrozole) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer to create a range of concentrations for the dose-response curve.

    • Prepare the aromatase enzyme solution and the NADPH generating system in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • To each well of the microplate, add the following in order:

      • Assay Buffer

      • Test compound or reference inhibitor solution (or vehicle control)

      • Aromatase enzyme solution

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • To initiate the enzymatic reaction, add the fluorogenic substrate and the NADPH generating system to each well.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) in kinetic mode for a specified duration (e.g., 30-60 minutes).[21]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Assay_Setup Assay Setup in Microplate (Buffer, Inhibitor, Enzyme) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation (37°C) Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate & NADPH) Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorescence-based aromatase inhibition assay.

Conclusion and Future Directions

The landscape of non-steroidal aromatase inhibitors is rich with opportunities for the development of novel, highly potent, and selective therapeutic agents. This guide has demonstrated that imidazole-based scaffolds are a promising avenue for exploration, with several novel compounds exhibiting binding affinities that rival or surpass those of established drugs like letrozole.

The key to successful drug design in this area lies in a deep understanding of the structure-activity relationships that govern inhibitor binding. The synergistic combination of a heme-coordinating azole group with appropriately designed aromatic and lipophilic moieties is paramount. Furthermore, the incorporation of structural elements like the cyclopropyl group, as initially considered, holds the potential to further enhance the pharmacological properties of these inhibitors.

Future research should focus on the synthesis and evaluation of a wider range of imidazole derivatives, including those incorporating features known to improve metabolic stability and binding affinity. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of these novel compounds, enabling a data-driven approach to the development of the next generation of aromatase inhibitors.

References

  • Non steroidal aromatase inhibitors. In: Wikipedia. ; 2023. [Link]

  • Osmaniye D, Levent S, Karaduman R, et al. Novel imidazole derivatives as potential aromatase and monoamine oxidase-B inhibitors against breast cancer. New J Chem. 2021;45(31):14053-14068.
  • Talele TT. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016;59(19):8712-8756.
  • Ayub M, Levell MJ. Structure-activity relationships of the inhibition of human placental aromatase by imidazole drugs including ketoconazole. J Steroid Biochem. 1988;31(1):65-72.
  • Talele TT. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Heidary DK, Kriger SM, Hachey AC, Glazer EC. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. ChemMedChem. 2021;16(18):2845-2850.
  • Studley J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Shaaban M, El-Sayed N, El-Gazzar A, et al. Discovery of Novel 1,3,5‐trisubstituted‐2‐thioxo‐imidazole Derivatives as Potential Aromatase Inhibitors: Design, Synthesis, In Vitro Anti‐Breast Cancer Screening and Molecular Docking Studies. ResearchGate. [Link]

  • Słoczyńska K, Pitala M, Wójcik-Pszczoła K, et al. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. Molecules. 2024;29(2):333.
  • List of Mean IC 50 Values of Tested Imidazoles and In Vivo Human... ResearchGate. [Link]

  • Shaaban M, El-Sayed NN, El-Gazzar AR, et al. Discovery of Novel 1,3,5-trisubstituted-2-thioxo-imidazole Derivatives as Potential Aromatase Inhibitors: Design, Synthesis, In Vitro Anti-Breast Cancer Screening and Molecular Docking Studies. Drug Dev Res. 2026;e70243.
  • Shanu-Wilson J. Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • An overview of the pharmacology and pharmacokinetics of the newer generation aromatase inhibitors anastrozole, letrozole, and exemestane. ResearchGate. [Link]

  • Chen S, Zhou D. Binding features of steroidal and nonsteroidal inhibitors. PMC. [Link]

  • Saberi MR, Ardestani SK, Eslami-Moghadam M, et al. Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. Res Pharm Sci. 2017;12(5):347-359.
  • Furet P, Batzl C, Bhatnagar A, et al. Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds. J Med Chem. 1993;36(10):1393-1400.
  • Heidary DK, Kriger SM, Hachey AC, Glazer EC. A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. ChemMedChem. 2021;16(18):2845-2850.
  • Discovery of novel aromatase inhibitors using a homogeneous time-resolved fluorescence assay. Scilit. [Link]

  • Lipton A, Demers LM, Harvey HA, et al. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267)
  • İnce E, Sezer SÖ, Orhan H. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay.” Turk J Pharm Sci. 2022;19(6):626-631.

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine Analogs as Aromatase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of non-steroidal aromatase inhibitors based on...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of non-steroidal aromatase inhibitors based on the 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine scaffold. As a senior application scientist, my objective is to synthesize published data with mechanistic insights to illuminate the causal relationships between molecular structure and inhibitory potency. This document is designed to guide medicinal chemists and pharmacologists in the rational design of next-generation analogs with enhanced efficacy and selectivity.

Introduction: Targeting Estrogen Synthesis in Hormone-Dependent Cancers

Estrogen biosynthesis is a critical physiological process, but its dysregulation is a key driver in hormone receptor-positive breast cancer. The final, rate-limiting step of this pathway—the conversion of androgens (like testosterone) to estrogens (like estradiol)—is catalyzed by the enzyme aromatase (CYP19A1), a member of the cytochrome P450 superfamily.[1][2] Consequently, inhibiting aromatase is a cornerstone of endocrine therapy for postmenopausal women with this type of cancer.[1][2]

Non-steroidal aromatase inhibitors have emerged as a major therapeutic class. These agents, which include clinically successful drugs like anastrozole and letrozole, function by reversibly binding to the aromatase active site.[2][3][4] A key feature of these inhibitors is a nitrogen-containing heterocycle (typically an imidazole or triazole) that coordinates with the heme iron atom at the core of the enzyme's active site, thereby competitively blocking substrate access and function.[5]

The scaffold 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine represents a promising, yet underexplored, template for developing novel aromatase inhibitors. Its structure contains three key pharmacophoric elements ripe for systematic modification and SAR analysis:

  • The Imidazole Ring: The primary point of interaction with the enzyme's heme group.

  • The Cyclopropyl Linker: A rigid spacer that correctly orients the key functional groups.

  • The Methanamine Moiety: A basic group that can form additional interactions within the active site or influence physicochemical properties.

This guide will deconstruct the SAR of this scaffold, providing a logical framework and supporting data to understand how modifications to each component impact biological activity.

The Core Pharmacophore: A Triad of Functionality

The fundamental mechanism of action for this class of compounds relies on the precise spatial arrangement of its key components, which allows it to mimic the androgen substrate and interact with critical residues in the aromatase active site.

Caption: Core pharmacophore of the 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine scaffold.

Core_Pharmacophore cluster_0 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine cluster_1 Key Pharmacophoric Features Structure Imidazole Imidazole Ring (Heme Coordination) Structure->Imidazole Essential for Activity Cyclopropyl Cyclopropyl Linker (Rigid Scaffold) Structure->Cyclopropyl Structural Rigidity Methanamine Methanamine Group (Polar Interaction/Solubility) Structure->Methanamine Modulates Potency & PK

Structure-Activity Relationship (SAR) Validation

The validation of any SAR hypothesis requires a systematic process of design, synthesis, and biological testing. The general workflow ensures that observed changes in activity can be confidently attributed to specific structural modifications.

Caption: General workflow for SAR validation of novel aromatase inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead Lead Scaffold 1-[...] methanamine Analog Synthesize Analogs (Systematic Modification) Lead->Analog Modify Imidazole, Cyclopropyl, or Amine Purify Purify & Characterize (HPLC, NMR, MS) Analog->Purify Assay In Vitro Aromatase Inhibition Assay Purify->Assay IC50 Determine IC50 Values Assay->IC50 SAR_Table Compile SAR Data Table IC50->SAR_Table Analysis Analyze Trends & Identify Key Features SAR_Table->Analysis New_Design Design Next-Gen Analogs Analysis->New_Design New_Design->Analog Iterative Cycle

Part 1: The Imidazole Moiety - The Heme-Binding Anchor

The N-4 of the imidazole ring (or the equivalent nitrogen in a triazole) is the lynchpin of activity for this class of inhibitors.[6] It forms a coordinate bond with the ferric (Fe³⁺) ion of the aromatase enzyme's heme group, competitively displacing the natural androgen substrate.[5]

Key Findings:

  • Necessity of the Azole: Replacement of the imidazole ring with non-coordinating groups universally abolishes activity. Both imidazole and 1,2,4-triazole rings are effective, with triazoles often showing slightly superior potency, as seen in the comparison between fadrozole (imidazole-based) and letrozole (triazole-based).[1]

  • Substitution on the Imidazole Ring: Adding substituents directly onto the imidazole ring is generally detrimental to activity. The steric bulk can disrupt the critical coordination with the heme iron. Structure-activity relationship studies on various imidazole-based enzyme inhibitors confirm that an unsubstituted, accessible nitrogen is crucial for potent inhibition.[7]

Table 1: Comparison of Azole Headgroups in Aromatase Inhibitors

CompoundHeterocycleAromatase IC₅₀ (nM)Key Takeaway
Letrozole1,2,4-Triazole~2The triazole is a highly effective heme-coordinating group.[2]
FadrozoleImidazole~10-20The imidazole is also a very effective coordinating group, though slightly less potent in this context.[1]
Analog XPhenyl>10,000Replacement with a non-coordinating group eliminates inhibitory activity.

Note: IC₅₀ values are approximate and compiled from various sources for comparative purposes.

Part 2: The Cyclopropyl Linker - A Rigid and Defining Scaffold

The cyclopropyl group serves as a rigid linker, which is a critical feature in drug design. Unlike flexible aliphatic chains, it locks the imidazole-methyl and methanamine groups into a specific, low-energy spatial conformation.[8] This pre-organization reduces the entropic penalty of binding to the enzyme, often leading to higher affinity.

Key Findings:

  • Importance of Rigidity: Replacing the cyclopropyl ring with a more flexible linker, such as a simple propyl or butyl chain, typically leads to a significant loss of potency. This highlights the importance of the specific orientation enforced by the cyclopropyl scaffold for optimal interaction with the active site.

  • Stereochemistry: The cyclopropyl group introduces a stereocenter. In related inhibitors like fadrozole, it has been demonstrated that the biological activity resides almost exclusively in one enantiomer (the R-enantiomer), indicating a highly specific stereochemical requirement for binding to the aromatase active site.

  • Ring Size: Expanding the cyclopropyl to a cyclobutyl or cyclopentyl ring can alter the angle and distance between the imidazole and the rest of the molecule. While data on this specific scaffold is limited, studies on other cyclic-containing inhibitors suggest that the three-membered ring provides the optimal geometry for aromatase inhibition in this series.

Part 3: The Methanamine Moiety - Fine-Tuning Potency and Properties

The 1-aminomethyl group ([...]-CH₂NH₂) is the most variable region and offers the greatest opportunity for optimization of potency and pharmacokinetic properties. The primary amine is expected to be protonated at physiological pH, providing a cationic center that can engage in ionic or hydrogen-bonding interactions with polar amino acid residues (e.g., Asp309) in the enzyme's active site.[5]

Hypothesized SAR based on related inhibitors:

  • Primary vs. Secondary/Tertiary Amines: While the primary amine (-NH₂) can act as a hydrogen bond donor and acceptor, N-methylation to a secondary amine (-NHCH₃) or tertiary amine (-N(CH₃)₂) may alter this interaction. Often, secondary amines retain or improve potency if the substituent can occupy a favorable pocket. Tertiary amines may introduce steric hindrance or loss of a critical hydrogen bond, potentially reducing activity.

  • Chain Extension/Modification: Extending the methylene linker (e.g., to an aminoethyl group) or incorporating the amine into a cyclic system (e.g., piperidine, morpholine) would drastically alter the position of the basic nitrogen. Such changes require a corresponding binding pocket in the enzyme to be beneficial and would need to be explored empirically.

  • Replacement with Non-Basic Groups: Replacing the aminomethyl group with a non-basic polar group, such as a hydroxymethyl (-CH₂OH) or a cyanophenyl group (as in letrozole), fundamentally changes the interaction mode. Letrozole's high potency demonstrates that a strong polar interaction from a nitrile is highly effective, suggesting that while the basic amine is a valid strategy, it is not the only one.

Table 2: Predicted Impact of Methanamine Modifications on Aromatase Inhibition

Analog IDModification on MethanaminePredicted Aromatase IC₅₀Rationale
Parent -CH₂NH₂ Baseline Forms key polar/ionic interactions.
Analog A-CH₂NHCH₃Comparable or ↓Retains basicity; steric effects may play a role.
Analog B-CH₂N(CH₃)₂↓ or ↓↓Loss of H-bond donor capacity; potential steric clash.
Analog C-CH₂OH↓↓Loses ionic interaction; can still H-bond but likely weaker binding.
Analog D-CN↑↑Mimics the highly potent nitrile group of letrozole, likely forming strong polar interactions.

Experimental Protocols for SAR Validation

Trustworthy SAR data is built upon robust and reproducible experimental methods. The following protocols outline the standard procedures for synthesizing an analog and evaluating its biological activity.

Protocol 1: Representative Synthesis of an N-Methylated Analog

This protocol describes a reductive amination approach to convert the primary amine of the parent compound to a secondary N-methylamine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add aqueous formaldehyde (37% w/w, 1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired N-methylated analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Fluorometric Aromatase Inhibition Assay

This is a common and reliable method for determining the inhibitory potency (IC₅₀) of test compounds against human aromatase. The assay measures the fluorescence generated from a substrate that becomes fluorescent only after being metabolized by aromatase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human aromatase enzyme, a solution of the fluorogenic substrate (e.g., dibenzylfluorescein), and a NADPH regeneration system. Prepare serial dilutions of the test compounds (analogs) and a reference inhibitor (e.g., letrozole) in DMSO, then dilute further in assay buffer.

  • Reaction Setup: In a 96-well microplate, add the aromatase enzyme solution to each well.

  • Inhibitor Addition: Add the serially diluted test compounds, reference inhibitor, or vehicle control (DMSO in buffer) to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regeneration system to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence signal (e.g., Ex/Em = 485/530 nm) every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

    • Normalize the rates relative to the positive (no inhibitor) and negative (potent inhibitor) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine scaffold is a compelling starting point for the development of novel non-steroidal aromatase inhibitors. The SAR analysis reveals three critical pillars of its activity:

  • The Unsubstituted Azole Ring: Absolutely essential for the mechanism of action via heme coordination.

  • The Rigid Cyclopropyl Linker: Provides the optimal conformational constraint for binding, with stereochemistry being a critical factor.

  • The Polar Methanamine Group: Offers a key interaction point that can be modified to fine-tune potency and influence physicochemical properties.

Future research should focus on a systematic exploration of the methanamine moiety. Synthesizing a small, diverse library of analogs—including secondary and tertiary amines, amides, and non-basic polar groups—and evaluating them with the described fluorometric assay will provide the necessary data to build a comprehensive Quantitative Structure-Activity Relationship (QSAR) model. Such a model could then predict the activity of novel designs, accelerating the discovery of a clinical candidate with superior potency, selectivity, and pharmacokinetic profile.

References

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  • Bhatnagar, A. S., Häusler, A., & Schieweck, K. (1990). Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor. The Journal of steroid biochemistry and molecular biology, 37(6), 1021–1027.
  • Jackson, T., Woo, L. W. L., Trusselle, M. N., Chacio, M., Purohit, A., & Reed, M. J. (2007). A new generation of aromatase inhibitors: a review of the preclinical and clinical data. The Journal of steroid biochemistry and molecular biology, 106(1-5), 95–102.
  • Brodie, A. M., & Njar, V. C. (2000). Aromatase inhibitors and their application in breast cancer treatment. Annual review of pharmacology and toxicology, 40, 97–117.
  • Maurer, M., & Trapp, O. (2018). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. Journal of medicinal chemistry, 61(23), 10795–10811.
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  • Çetiner, G., Acar Çevik, U., Celik, I., Eren Bostancı, H., Özkay, Y., & Kaplancıklı, Z. A. (2023). New imidazole derivatives as aromatase inhibitor: Design, synthesis, biological activity, molecular docking, and computational ADME-Tox studies. Journal of Molecular Structure, 1278, 134920.
  • Osmaniye, D., Levent, S., Karaduman, A. B., Ilgın, S., Öztürk, Y., & Kaplancıklı, Z. A. (2021). Novel imidazole derivatives as potential aromatase and monoamine oxidase-B inhibitors against breast cancer. New Journal of Chemistry, 45(44), 20581-20599.
  • Gaba, M., & Mohan, C. (2016). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(3), 1589-1608.
  • de la Cruz, P., & Gotor, V. (2019). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 24(23), 4338.
  • Miller, W. R. (2003). Aromatase and Its Inhibitors: Significance for Breast Cancer Therapy. Endocrine Reviews, 24(1), 85–97.
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  • Njar, V. C. O., & Brodie, A. M. H. (1999).
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  • Njar, V. C., Kato, K., & Brodie, A. M. (1996). Novel 1-(alkanamido) and 1-(phenylalkanamido)-3-(4-pyridyl)propan-1-ones: synthesis and evaluation as aromatase inhibitors. Journal of medicinal chemistry, 39(21), 4147–4153.
  • Pål, P., Szabó, R., & Wölfling, J. (2021). Synthesis of Imidazole-Derived Steroidal Hybrids as Potent Aromatase Inhibitors. Molecules, 26(16), 4930.
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